Cupressuflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPNODMUXOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415153 | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-18-9 | |
| Record name | Cupressuflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cupressuflavone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupressuflavone, a C-8/C-8'' linked biflavonoid derived from the oxidative dimerization of two apigenin (B1666066) units, is a significant secondary metabolite found predominantly within the plant kingdom, particularly in gymnosperms. This document provides an in-depth technical overview of the natural sources, distribution, and quantitative analysis of this compound. It details its prevalence in the Cupressaceae family and its presence in other families such as Araucariaceae and Podocarpaceae. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and quantification of this compound, primarily utilizing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Quantitative data from various plant sources are summarized in tabular format for comparative analysis. Finally, a logical diagram illustrating the biosynthetic origin of this compound is provided to aid in understanding its formation. This comprehensive guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development exploring the potential of this bioactive compound.
Introduction
Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid moieties. Among these, this compound has garnered significant interest due to its various reported biological activities. Structurally, it is an 8,8''-biapigenin, resulting from the oxidative coupling of two apigenin molecules.[1] Its natural occurrence is widespread, yet concentrated in specific plant taxa. Understanding the natural sources and distribution of this compound is crucial for its sustainable sourcing and for chemotaxonomic studies. This guide aims to consolidate the current knowledge on the botanical origins and quantitative presence of this compound, alongside detailed analytical methodologies.
Natural Sources and Distribution
This compound is predominantly found in gymnosperms, with the Cupressaceae family being the most significant and well-documented source.[2][3]
Cupressaceae Family
The cypress family is a major reservoir of this compound and other biflavonoids, which are considered important chemotaxonomic markers for this group.[4]
-
Genus Cupressus : Various species within this genus are rich in this compound. Cupressus sempervirens (Mediterranean Cypress) is one of the most studied sources.[4] Other species reported to contain this compound include Cupressus funebris, Cupressus glabra, Cupressus arizonica, Cupressus goveniana, and Cupressus lusitanica.[5] It has also been isolated from Cupressus torulosa and Cupressus macrocarpa.[6][7]
-
Other Genera : this compound has also been identified in other genera of the Cupressaceae family, such as Juniperus occidentalis (Western Juniper), Juniperus horizontalis, and Microbiota decussata.[1] Additionally, it has been isolated from Cupressocyparis leylandii.[7]
Other Plant Families
While most abundant in the Cupressaceae, this compound has also been reported in other plant families, primarily within the gymnosperms.
-
Araucariaceae Family : This family of coniferous trees is another source of biflavonoids, including this compound.[8] Species within the genus Araucaria have been found to contain this compound.[9]
-
Podocarpaceae Family : The presence of biflavonoids in the Podocarpaceae family suggests it as a potential, though less documented, source of this compound.[10]
-
Ochnaceae Family : Interestingly, this compound has also been isolated from the leaves of Lophira lanceolata, a species belonging to the Ochnaceae family, indicating its distribution is not strictly limited to gymnosperms.[7]
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific plant part analyzed. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound.
Table 1: Quantitative Content of this compound in Various Plant Species
| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight unless otherwise specified) | Reference(s) |
| Cupressus sempervirens (from North Coast, Egypt) | Cupressaceae | Leaves | 0.67 | [4] |
| Cupressus sempervirens (from Future University, Egypt) | Cupressaceae | Leaves | 0.35 | [4] |
| Cupressus sempervirens (in vitro callus) | Cupressaceae | Callus | 1.73 | [4] |
| Cupressus funebris | Cupressaceae | Leaves | 2.55 (mg/g fresh weight) | [11] |
| Cupressus sempervirens | Cupressaceae | Leaves | 2.02 (mg/g fresh weight) | [11] |
| Cupressus glabra | Cupressaceae | Leaves | 2.15 (mg/g fresh weight) | [11] |
| Cupressus arizonica | Cupressaceae | Leaves | 2.21 (mg/g fresh weight) | [11] |
| Cupressus goveniana | Cupressaceae | Leaves | 2.33 (mg/g fresh weight) | [11] |
| Cupressus lusitanica | Cupressaceae | Leaves | 2.45 (mg/g fresh weight) | [11] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a general procedure for the extraction and isolation of this compound from plant material, primarily leaves.
4.1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., leaves of Cupressus sempervirens)
-
Methanol (HPLC grade)
-
Ethanol (70%)
-
Formic acid
-
Rotary evaporator
-
Liquid nitrogen
-
Mortar and pestle
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Extraction Procedure [11]
-
Freeze fresh leaf tissue (1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with 30 mL of 70:30 (v/v) ethanol-water, adjusted to pH 2.0 with formic acid. Repeat the extraction four times.
-
Combine the ethanolic extracts and evaporate to dryness under vacuum using a rotary evaporator at room temperature.
-
Dissolve the dried extract in 100 mL of water at pH 2.0 (adjusted with formic acid).
4.1.3. Solid Phase Extraction (SPE) for Sample Clean-up [8]
-
Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of methanol-water (1:1 v/v).
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of water to remove polar impurities.
-
Elute the flavonoids, including this compound, with 6 mL of HPLC grade methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.
Quantification of this compound by HPLC-DAD
This section details a validated HPLC-DAD method for the simultaneous quantification of this compound and amentoflavone (B1664850).[4]
4.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column : C18 column (e.g., 150 mm × 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of water:acetonitrile (B52724):formic acid (60:40:0.1, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection Wavelength : 330 nm.
-
Injection Volume : 5 µL.
4.2.2. Preparation of Standard and Sample Solutions [4]
-
Standard Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and DMSO (1:1, v/v).
-
Calibration Standards : Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 to 40 µg/mL.
-
Sample Solution : Prepare sample solutions by dissolving the dried extracts in acetonitrile:DMSO (1:1, v/v) to a known concentration (e.g., 2.5-5.0 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
4.2.3. Method Validation Parameters [4]
-
Linearity : The method should be linear over the tested concentration range (e.g., 0.5-40 µg/mL) with a correlation coefficient (r²) > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : For this compound, typical values are around 0.15 µg/mL for LOD and 0.47 µg/mL for LOQ.
-
Precision : Intraday and interday precision, expressed as Relative Standard Deviation (RSD%), should be less than ±3%.
-
Accuracy : The accuracy, expressed as Relative Error (RE%), should be within ±15%.
Biosynthesis and Experimental Workflow Visualization
Biosynthesis of this compound
This compound is a biflavonoid formed through the oxidative coupling of two apigenin monomers. The biosynthesis of apigenin itself follows the general phenylpropanoid and flavonoid synthesis pathways, starting from L-phenylalanine or L-tyrosine. The dimerization is a subsequent step.
Caption: Logical diagram of this compound biosynthesis via oxidative coupling of two Apigenin units.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from a plant source.
References
- 1. This compound | C30H18O10 | CID 5281609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uou.ac.in [uou.ac.in]
- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 4. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienggj.org [scienggj.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of this compound and Amentoflavone from Cupressus sempervirens L. and its Tissue Cultured Callus using HPLC-DAD Method | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
The Biosynthesis of Cupressuflavone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupressuflavone, a biflavonoid composed of two apigenin (B1666066) units linked by an 8-8” carbon-carbon bond, exhibits a range of promising pharmacological activities. Understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential, enabling metabolic engineering strategies for enhanced production, and discovering novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from its primary metabolic precursors to the final dimerization step. While the upstream pathway leading to the monomeric precursor apigenin is well-elucidated, the specific enzyme catalyzing the final oxidative coupling remains an active area of research. This document synthesizes the current knowledge, proposes a putative final biosynthetic step based on analogous pathways, and details relevant experimental protocols to facilitate further investigation in this field.
Introduction to this compound and its Significance
This compound is a naturally occurring biflavonoid found in several plant species, notably within the Cupressaceae family. Biflavonoids are dimeric flavonoids that often exhibit enhanced biological activities compared to their monomeric counterparts. This compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. The unique 8-8" linkage between the two apigenin moieties is a key structural feature that influences its biological function. A thorough understanding of its biosynthetic origin is paramount for developing sustainable and scalable production methods, a critical step in the journey from natural product to therapeutic agent.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the well-established general flavonoid pathway that produces the apigenin monomer, and the subsequent oxidative dimerization of two apigenin molecules to form this compound.
Stage 1: The General Flavonoid Pathway to Apigenin
The formation of apigenin begins with the primary metabolites L-phenylalanine and malonyl-CoA, products of the shikimate and acetate (B1210297) pathways, respectively. A series of enzymatic reactions, collectively known as the general flavonoid pathway, leads to the synthesis of the flavone (B191248) backbone.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.
-
Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone, apigenin. Plants utilize two types of FNS: FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450 enzyme).
Stage 2: The Putative Dimerization of Apigenin to this compound
The final and defining step in this compound biosynthesis is the oxidative coupling of two apigenin molecules to form the characteristic 8-8" C-C bond. While a specific "this compound synthase" has yet to be definitively identified and characterized, evidence from related biflavonoid biosynthetic pathways suggests that this reaction is likely catalyzed by an oxidative enzyme.[1] The proposed mechanism involves the generation of a phenoxyl radical from apigenin, followed by a radical-radical coupling reaction.
The primary enzyme classes implicated in this type of reaction are:
-
Cytochrome P450 (CYP450) Monooxygenases: This superfamily of enzymes is known to catalyze a vast array of oxidative reactions in plant secondary metabolism, including C-C bond formation.[2][3] For instance, a bacterial CYP450, CYP158C1, has been shown to dimerize various flavonoids.[4] It is plausible that a plant CYP450 enzyme is responsible for the specific and regioselective coupling of apigenin to form this compound.
-
Peroxidases (POX): These enzymes, particularly those of the class III plant peroxidase superfamily, are well-known for their ability to catalyze the oxidation of phenols in the presence of hydrogen peroxide, leading to polymerization. In vitro studies have demonstrated that horseradish peroxidase can oxidize apigenin to generate a phenoxyl radical, a key intermediate for dimerization.[5]
-
Laccases: These copper-containing oxidases can also catalyze the oxidation of phenols using molecular oxygen as an electron acceptor. Laccases have been shown to mediate the dimerization of various flavonoids.[6][7]
The proposed final step in this compound biosynthesis is depicted below, highlighting the potential involvement of these enzyme classes.
Quantitative Data on this compound Production
While precise enzyme kinetics for the final dimerization step are not yet available due to the lack of an identified enzyme, studies on enhancing this compound production in plant tissue cultures provide valuable quantitative data. The following table summarizes the findings from a study on Cupressus sempervirens callus cultures, where the effects of precursors and elicitors on biflavonoid accumulation were investigated.
| Treatment | This compound (CPF) Yield (µg/g dry weight) | Amentoflavone (AMF) Yield (µg/g dry weight) |
| Control (MS medium) | 15.3 ± 1.2 | 25.7 ± 2.1 |
| Phenylalanine (Precursor) - 20 mg/L | 45.2 ± 3.5 | 38.1 ± 2.9 |
| Gibberellic Acid (Elicitor) - 4 mg/L | 38.6 ± 2.8 | 32.4 ± 2.5 |
| Phenylalanine (20 mg/L) + GA3 (4 mg/L) | 62.5 ± 4.7 | 51.3 ± 4.1 |
Data adapted from studies on Cupressus sempervirens callus cultures.
Experimental Protocols
Further research into the biosynthesis of this compound will rely on robust experimental protocols. The following sections detail methodologies for key experiments in this field.
Plant Material and Callus Culture for Biosynthetic Studies
This protocol describes the initiation and maintenance of callus cultures, which serve as a controlled system for studying flavonoid biosynthesis and for the production of secondary metabolites.
Protocol:
-
Explant Preparation: Young, healthy leaves of Cupressus sempervirens are collected and surface sterilized. This is typically achieved by sequential washing with sterile distilled water, 70% (v/v) ethanol (B145695) for 1 minute, a 10% (v/v) sodium hypochlorite (B82951) solution for 10-15 minutes, followed by several rinses with sterile distilled water.
-
Culture Initiation: The sterilized leaves are cut into small segments (approx. 1 cm²) and placed on Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid and Kinetin), sucrose (B13894) (3% w/v), and solidified with agar (B569324) (0.8% w/v). The pH of the medium is adjusted to 5.8 before autoclaving.
-
Incubation: Cultures are maintained at 25 ± 2 °C under a 16-hour photoperiod.
-
Subculturing: Callus is subcultured onto fresh medium every 4-6 weeks to ensure continued growth and viability.
-
Elicitation and Precursor Feeding: To study the regulation of the pathway, sterile solutions of elicitors (e.g., gibberellic acid) or precursors (e.g., L-phenylalanine) can be added to the culture medium.
Extraction and Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of flavonoids, including this compound.
Protocol:
-
Sample Preparation: Dried and powdered plant material (or callus) is extracted with methanol (B129727) (e.g., 3 x 15 mL) using sonication or maceration. The extracts are combined and evaporated to dryness under reduced pressure. The residue is redissolved in a known volume of methanol or the mobile phase.
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a photodiode array (PDA) or UV detector is used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, both acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape. A typical gradient might run from 20% to 80% acetonitrile over 30 minutes.
-
Detection: this compound is detected by its UV absorbance, typically around 330-350 nm.
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area to the standard curve.
In Vitro Enzyme Assays for Putative Dimerizing Enzymes
To identify the enzyme responsible for the final dimerization step, in vitro assays using protein extracts from this compound-producing plants are essential.
Protocol for a Putative Cytochrome P450 Assay:
-
Microsome Isolation: Plant tissue is homogenized in an extraction buffer containing a reducing agent (e.g., DTT), a protectant (e.g., PVPP), and protease inhibitors. The homogenate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
Assay Mixture: The reaction mixture contains the isolated microsomes, a source of NADPH (e.g., an NADPH regenerating system), and the substrate, apigenin, in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Reaction: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30 °C).
-
Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), and the products are extracted.
-
Analysis: The extracted products are analyzed by HPLC or LC-MS to detect the formation of this compound.
Protocol for a Putative Peroxidase Assay:
-
Crude Enzyme Extraction: Plant tissue is homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0). The homogenate is centrifuged, and the supernatant containing soluble proteins is used as the crude enzyme extract.
-
Assay Mixture: The reaction mixture contains the crude enzyme extract, apigenin, and hydrogen peroxide (H₂O₂) in a suitable buffer.
-
Reaction: The reaction is initiated by the addition of H₂O₂ and incubated at room temperature.
-
Analysis: The reaction can be monitored spectrophotometrically by observing changes in absorbance, or the products can be analyzed by HPLC or LC-MS.
Future Directions and Conclusion
The biosynthesis of this compound presents an exciting area of research with significant implications for drug development and biotechnology. While the pathway to its monomeric precursor, apigenin, is well understood, the definitive identification and characterization of the enzyme(s) responsible for the final 8-8" dimerization remains a key challenge. Future research should focus on:
-
Enzyme Discovery: Utilizing transcriptomic and proteomic approaches on this compound-rich plant tissues to identify candidate CYP450s, peroxidases, and laccases.
-
Heterologous Expression and Characterization: Expressing candidate enzymes in microbial or insect cell systems to confirm their activity and characterize their substrate specificity and kinetics.
-
In Vivo Pathway Elucidation: Using gene silencing or knockout techniques in model plant systems to validate the function of candidate genes in this compound biosynthesis.
This technical guide provides a solid foundation for researchers to delve into the fascinating world of biflavonoid biosynthesis. By elucidating the complete pathway, the scientific community can unlock the full potential of this compound and other valuable biflavonoids for the benefit of human health.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Streptomyces P450 enzyme dimerizes isoflavones from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation pathways underlying the pro-oxidant effects of apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cupressuflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupressuflavone is a naturally occurring biflavonoid renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2] A thorough understanding of its chemical structure and stereochemistry is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the structural features of this compound, including its chemical composition, bonding, and three-dimensional arrangement. It details the experimental protocols used for its isolation, purification, and structural elucidation, and presents key quantitative data in a clear, tabular format. Furthermore, this guide visualizes the molecular structure and the logical workflow for its characterization using Graphviz diagrams, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure
This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together.[3] Specifically, it is a symmetrical dimer of the flavone (B191248) apigenin (B1666066), connected by a C-C bond between the C-8 positions of the two apigenin moieties.[3][4] This linkage is a key feature, distinguishing it from other biflavonoids like amentoflavone (B1664850) where the linkage is between C-3' and C-8 positions.
The systematic IUPAC name for this compound is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one.[3][5] Its molecular formula is C30H18O10.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C30H18O10 | [3] |
| Molecular Weight | 538.5 g/mol | [2][3] |
| Monoisotopic Mass | 538.08999677 Da | [3] |
| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [3][5] |
| CAS Number | 3952-18-9 | [2][3] |
| Topological Polar Surface Area | 174 Ų | [3] |
| Appearance | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [6] |
Stereochemistry
The C8-C8" bond between the two apigenin units in this compound is a single bond. Rotation around this bond can be restricted due to steric hindrance from the bulky ortho substituents on the aromatic rings. This restricted rotation gives rise to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers (enantiomers) that do not arise from a traditional chiral center.[7]
The absolute stereochemistry of related biflavonoids has been determined using chiroptical methods such as Circular Dichroism (CD) spectroscopy.[7] For instance, the absolute configuration of (-)-4',4''',7,7''-tetra-O-methylthis compound has been determined by comparing experimental CD spectra with theoretical calculations.[7] Similarly, atropisomeric glucosides of this compound have been isolated and their absolute configurations determined using 2D NMR and CD spectroscopy.[7]
Experimental Protocols
Isolation and Purification
This compound can be isolated from various plant sources, including species of Cupressus, Juniperus, and Lophira. A general protocol for its isolation and purification is as follows:
-
Extraction: The dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, such as acetone or methanol (B129727), at room temperature.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of solvents, such as a mixture of benzene, pyridine, and formic acid.[5]
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined. Further purification can be achieved by re-chromatography on a Sephadex LH-20 column using methanol as the eluent.[5] The purity of the isolated compound is then confirmed by HPLC.
Structural Elucidation
The structure of this compound is typically elucidated using a combination of spectroscopic techniques.
-
UV-Visible Spectroscopy: In methanol, flavones typically show two major absorption bands. For this compound, these are observed around 270 nm (Band II, corresponding to the A-ring) and 330 nm (Band I, corresponding to the B-ring).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key absorptions for this compound include those for hydroxyl (-OH) groups, carbonyl (C=O) groups of the γ-pyrone ring, and aromatic C=C bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[6] Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in confirming the structure. The pseudo-molecular ion [M-H]⁻ is often observed in negative ion mode.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for the complete structural assignment of this compound.[5][9] ¹H NMR provides information about the protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the 8-8" linkage between the two apigenin units.
Quantitative Analysis by HPLC-DAD
A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the quantification of this compound.[10][11]
| Parameter | Value | Reference(s) |
| Chromatographic Conditions | ||
| Column | C18 (150 mm × 4.6 mm I.D., 5 µm) | [10][11][12] |
| Mobile Phase | Water: Acetonitrile: Formic Acid (60: 40: 0.1%, v/v) | [10][11][12] |
| Flow Rate | 1.0 mL/min | [10][11][12] |
| Detection Wavelength | 330 nm | [10][11][12] |
| Column Temperature | 25 °C | [11] |
| Validation Parameters | ||
| Linearity Range | 0.5 - 40 µg/mL | [10][11][12] |
| Correlation Coefficient (r²) | > 0.999 | [10][11][12] |
| Limit of Detection (LOD) | 0.15 µg/mL | [10][11][12] |
| Limit of Quantitation (LOQ) | 0.47 µg/mL | [10][11][12] |
| Intraday Precision (RSD%) | < 3% | [10][11][12] |
| Interday Precision (RSD%) | < 3% | [10][11][12] |
| Accuracy (RE%) | < 15% | [10][11][12] |
Logical Workflow for Structural and Stereochemical Elucidation
The process of fully characterizing the chemical structure and stereochemistry of this compound follows a logical progression of experimental techniques. This workflow is illustrated in the diagram below.
Conclusion
This compound possesses a well-defined chemical structure as a symmetrical biflavonoid derived from apigenin. Its stereochemistry is characterized by the potential for atropisomerism due to restricted rotation around the central C-C bond. The isolation, purification, and structural elucidation of this compound are achieved through a combination of chromatographic and spectroscopic techniques, with HPLC-DAD providing a robust method for its quantification. This comprehensive technical guide serves as a foundational resource for scientists and researchers, facilitating further investigation into the medicinal chemistry and therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
- 10. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of Cupressuflavone
An In-depth Technical Guide to the Physical and Chemical Properties of Cupressuflavone
Introduction
This compound is a naturally occurring biflavonoid, a class of secondary metabolites characterized by the oxidative coupling of two flavonoid units.[1] Specifically, it is formed from two apigenin (B1666066) molecules linked at the C-8 positions.[1] This compound has been isolated from various plant species, including those of the Cupressus and Juniperus genera.[1] Exhibiting a range of biological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, and hepatoprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visual representations of key processes.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its identification, handling, and application in research and development.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₀ | [1][2][5][6] |
| Molecular Weight | 538.465 g/mol | [1][2][5][6] |
| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |
| CAS Number | 3952-18-9 | [1][2][3] |
| Appearance | Not explicitly stated in the provided results. | |
| Boiling Point | 927.00 °C (estimated) | [2] |
| Melting Point | Not explicitly stated in the provided results. | |
| Solubility | Water: 0.03344 mg/L @ 25 °C (estimated). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][5] |
| logP (o/w) | 3.070 (estimated) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| UV-Vis Spectroscopy | Maximum absorbance (λmax) at 330 nm. Flavonoids typically show two major absorption bands: Band I (320–385 nm) and Band II (250–285 nm). | [7][8][9] |
| Nuclear Magnetic Resonance (NMR) | Quantitative NMR (qNMR) has been developed for analysis. Specific chemical shifts are used for quantification. | [10] |
| Mass Spectrometry (MS) | LC-ESI-MS/MS is used for identification. Pseudomolecular ion [M-H]⁻ at m/z 537. | [11] |
| Infrared (IR) Spectroscopy | Not explicitly detailed in the provided search results. |
Experimental Protocols
This section details the methodologies employed for the extraction, isolation, and quantitative analysis of this compound from plant matrices.
Extraction and Isolation
While a specific, detailed protocol for the extraction and isolation of this compound was not fully outlined in the search results, a general workflow can be inferred from the literature. The process typically involves solvent extraction from plant material, followed by chromatographic separation.
The process begins with the extraction of dried plant material using a suitable solvent like methanol or ethyl acetate.[12] The resulting crude extract is then often subjected to solvent-solvent partitioning to separate compounds based on polarity. Finally, column chromatography is employed to isolate this compound from other phytochemicals.[12] The identity and purity of the isolated compound are confirmed using spectroscopic methods.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
A validated HPLC-DAD method has been established for the simultaneous quantification of this compound and amentoflavone (B1664850).[4][7][8] This method is crucial for quality control and standardization of herbal extracts.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode-Array Detector (DAD).
-
Stationary Phase: C18 column (e.g., 150mm × 4.6mm I.D., 5µm).[7][8]
-
Mobile Phase: An isocratic mixture of water, acetonitrile, and formic acid (60:40:0.1%, v/v/v).[7][8]
-
Column Temperature: 25°C.[8]
-
Retention Time: The average retention time for this compound under these conditions is approximately 5.061 minutes.[4][8]
Validation Parameters: The method was validated according to ICH guidelines, demonstrating high linearity, precision, and accuracy.[8]
-
Linearity: The method showed linearity over a concentration range of 0.5-40 µg/mL (r² > 0.999).[4][7][8]
-
Precision: Intraday and interday precision (RSD%) were less than ±3%.[4][7][8]
-
Accuracy: Intraday and interday accuracy (RE%) were found to be less than ±15%.[4][7][8]
Chemical Information and Stability
Structure and Stereochemistry
This compound is a biflavonoid, specifically an 8,8''-biapigenin.[1] The molecule possesses atropisomerism due to hindered rotation around the interflavonoid bond, which can lead to stable, non-superimposable stereoisomers. The absolute stereochemistry of derivatives like 4',4''',7,7''-tetra-O-methylthis compound has been determined through total synthesis and analysis of circular dichroism (CD) spectra.[13][14]
Stability and Degradation
Detailed studies on the stability and degradation pathways of this compound were not found in the provided search results. However, the stability of flavonoids, in general, can be influenced by factors such as pH, temperature, light, and the presence of enzymes or oxidizing agents. For instance, studies on other polyhydroxy flavonols show that they can degrade in boiling water, with the stability being influenced by the hydroxylation pattern on the B-ring.[15] The degradation of flavonoids often involves the cleavage of the C-ring.[15] Further research is required to specifically delineate the degradation products and kinetics for this compound under various stress conditions, similar to methodologies applied to other pharmaceutical compounds.[16]
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several pharmacological activities. While the specific signaling pathways were not detailed in the search results, its known anti-inflammatory effects suggest potential interactions with key inflammatory pathways. For example, its ability to reduce pro-inflammatory mediators like PGE2, TNF-α, IL-1β, and IL-6 points towards a modulatory role in inflammatory cascades.[5]
Further research is necessary to fully elucidate the molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This would involve targeted studies on its interaction with specific enzymes, receptors, and transcription factors involved in inflammation, oxidative stress, and other relevant cellular processes.
References
- 1. This compound | C30H18O10 | CID 5281609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 3952-18-9 [thegoodscentscompany.com]
- 3. This compound | CAS#:3952-18-9 | Chemsrc [chemsrc.com]
- 4. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 5. This compound | CAS:3952-18-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biflavonoid Cupressuflavone: A Technical Guide to its Natural Occurrence, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupressuflavone is a naturally occurring biflavonoid, a class of polyphenolic compounds formed by the dimerization of two flavonoid units. Specifically, it is an 8,8''-biapigenin, indicating a linkage between two apigenin (B1666066) monomers.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of promising biological activities. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their natural sources, bioactivities, and the methodologies for their isolation and characterization.
Natural Occurrence of this compound and its Derivatives
This compound and its derivatives are primarily found in species of the Cupressaceae and Juniperaceae families.[1] While the presence of these compounds is widespread within these families, their concentration can vary depending on the specific plant species, geographical location, and harvesting time.
Table 1: Natural Occurrence and Yield of this compound
| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Cupressus sempervirens (Source 1) | Cupressaceae | Leaves | 0.67 | [2][3] |
| Cupressus sempervirens (Source 2) | Cupressaceae | Leaves | 0.35 | [2][3] |
| Cupressus macrocarpa | Cupressaceae | Leaves | Major biflavonoid | [1] |
| Cupressus torulosa | Cupressaceae | Needles | Present | [4] |
| Juniperus occidentalis | Juniperaceae | - | Present | [1] |
| Juniperus sabina | Juniperaceae | - | Major bioflavonoid | [5] |
| Microbiota decussata | Cupressaceae | - | Present | [1] |
| Lophira lanceolata | Ochnaceae | Leaves | Present | [6] |
Bioactivities of this compound
This compound has demonstrated a remarkable spectrum of pharmacological activities, making it a compound of interest for drug discovery and development. Its bioactivities are attributed to its chemical structure, which allows it to interact with various biological targets.
Table 2: Summary of Bioactivities of this compound
| Bioactivity | Experimental Model | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Inhibition of paw edema by 55%, 60%, and 64% at doses of 40, 80, and 160 mg/kg p.o., respectively. | [7][8][9] |
| Reduction of plasma pro-inflammatory mediators PGE2, TNF-α, IL-1β, and IL-6. | [8][9] | ||
| Analgesic | Acetic acid-induced writhing in mice | Dose-dependent inhibition of writhing response (25%, 48%, and 62% at 40, 80, and 160 mg/kg p.o., respectively). | [8][9] |
| Antioxidant | In vitro and in vivo models | Exhibits free radical scavenging activity. | [1] |
| Enhances the antioxidant defense status. | [7] | ||
| Hepatoprotective | CCl4-induced hepatotoxicity in mice | Protects against CCl4-induced liver damage. | [7] |
| Nephroprotective | CCl4-induced nephrotoxicity in mice | Protects against CCl4-induced kidney damage. | [7] |
| Diabetic nephropathy in rats | Ameliorates renal dysfunction by suppressing the Nrf-2/NF-κB signaling axis. | [4] | |
| Anticancer | Breast cancer cell lines (MCF-7 and MDA-MB-231) | The hydromethanolic and ethyl acetate (B1210297) extracts of Ardisia crispa (containing flavonoids) showed moderate cytotoxic effect against MCF-7 cells. | [10] |
| Antielastase | In vitro | Inhibits leukocyte elastase. | [1] |
Signaling Pathways Modulated by this compound
A key mechanism underlying the therapeutic potential of this compound is its ability to modulate intracellular signaling pathways, particularly the Nrf-2/NF-κB pathway, which plays a central role in oxidative stress and inflammation.
The Nrf-2/NF-κB Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. The NF-κB pathway, on the other hand, is a pro-inflammatory signaling pathway. There is significant crosstalk between these two pathways. This compound has been shown to upregulate Nrf-2, leading to an enhanced antioxidant response, and downregulate the expression of p-NF-κB, thereby reducing inflammation.[4]
References
- 1. This compound | C30H18O10 | CID 5281609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting inflammation and oxidative stress for protection against ischemic brain injury in rats using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Cupressuflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cupressuflavone, a biflavonoid of significant interest in phytochemical and pharmacological research. The information presented herein is intended to serve as a core reference for the identification, characterization, and analysis of this natural compound.
Introduction
This compound is a C-C linked biflavonoid composed of two apigenin (B1666066) units. Its presence in various plant species, particularly within the Cupressaceae family, has been well-documented. The compound exhibits a range of biological activities, making it a subject of ongoing research for potential therapeutic applications. Accurate and detailed spectroscopic data are paramount for its unambiguous identification and for quality control in research and development. This guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data of this compound
The following sections present the available spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Flavonoids are characterized by two primary absorption bands in the UV-Vis spectrum, referred to as Band I and Band II.[1][2] Band I, typically observed between 320 and 385 nm, is associated with the B-ring cinnamoyl system. Band II, appearing in the 250–285 nm region, corresponds to the A-ring benzoyl system.[1][2]
Table 1: UV-Vis Spectroscopic Data for this compound
| Band | Wavelength (λmax) | Reference Solvent |
| Band I | ~330 nm | Methanol (B129727) or a mixture of water and acetonitrile.[1][3] |
| Band II | Not explicitly stated in the provided results, but typically 250-285 nm for flavonoids.[1][2] | Methanol or a mixture of water and acetonitrile.[1][3] |
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation and identification in complex mixtures. The structure of this compound has been identified using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS/MS).[4] Biflavonoids linked by a C3'-C8" bond, such as amentoflavone (B1664850) (an isomer of this compound), have been shown to produce a principal fragment ion at m/z = 375 through the breaking of the C-ring at the 0 and 4 positions.[5]
Table 2: Mass Spectrometry Data for this compound and Related Biflavonoids
| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Ionization Mode | Comments |
| [M-H]⁻ | 537.1 | Negative ESI | Deprotonated molecular ion of amentoflavone.[6] |
| Fragment Ion | 374.9 | Negative ESI | Major fragment from the precursor ion m/z 537.1, observed for amentoflavone.[6] |
Note: Specific fragmentation data for this compound was not available in the search results. The data for amentoflavone, a closely related isomer, is provided as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts provide detailed information about the carbon skeleton and the chemical environment of each proton.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Solvent | Reference |
| Data not fully available in a table format. A publication is cited as the source for this data. | See reference | DMSO-d6 | PAK.J.PHARM.SCI.,26,999(2013)[7] |
Table 4: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Solvent |
| Data not available in a table format in the provided search results. | - | - | - | - |
Note: While a reference for the ¹³C NMR data is available, the complete dataset was not directly accessible. The ¹H NMR data was not found in the provided search results.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound.
Sample Preparation for Spectroscopic Analysis
A general procedure for extracting flavonoids from plant material involves the following steps:
-
Extraction: Plant material is typically extracted with a polar solvent such as methanol, ethanol, or a mixture of water and acetonitrile.
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
UV-Vis Spectroscopy Protocol
-
Instrumentation: A standard UV-Vis spectrophotometer is used.
-
Solvent: The purified sample of this compound is dissolved in a UV-grade solvent, typically methanol or ethanol.
-
Measurement: The absorbance spectrum is recorded over a wavelength range of 200–600 nm. The wavelengths of maximum absorbance (λmax) for Band I and Band II are determined.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically employed.[2]
-
Mobile Phase: A gradient elution is often used with a mixture of water (containing a small amount of acid, e.g., 0.1% formic acid) and acetonitrile.[2]
-
Flow Rate: A typical flow rate is around 1 mL/min.[2]
-
Detection: A Diode Array Detector (DAD) can be used to acquire UV spectra online, while the mass spectrometer acquires mass spectra.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Both positive and negative ESI modes can be used, although negative mode is often preferred for flavonoids.
-
Data Acquisition: Full scan mode is used to determine the molecular weight, and tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR: To identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for the complete assignment of the structure. For biflavonoids, recording spectra at elevated temperatures (e.g., above 80 °C) may be necessary to overcome the effects of hindered rotation around the inter-flavonoid bond, which can cause signal broadening.[8]
-
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from a plant source.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Conclusion
This guide provides a consolidated resource of the available spectroscopic data for this compound. While the UV-Vis and general MS fragmentation characteristics are reasonably well-documented for flavonoids, a complete and publicly accessible dataset for the ¹H and ¹³C NMR of this compound remains to be compiled in a single, easily referenced source. The provided experimental protocols offer a solid foundation for researchers to perform their own spectroscopic analyses of this and other related biflavonoids. Accurate and comprehensive spectroscopic data are essential for advancing the research and potential development of this compound for various applications.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Cupressuflavone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupressuflavone, a biflavonoid predominantly found in species of the Cupressaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, analgesic, antioxidant, neuroprotective, and anticancer agent. The exploration of these therapeutic properties through computational, or in silico, methods offers a rapid and cost-effective approach to understanding its mechanisms of action, predicting its bioactivity, and guiding further drug development efforts.
This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity. It summarizes available quantitative data, details relevant experimental protocols for bioactivity assessment, and visualizes the key signaling pathways and computational workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of natural products and computational drug discovery.
Quantitative Bioactivity Data of this compound and Related Flavonoids
The following tables summarize the available quantitative data on the bioactivity of this compound and other relevant flavonoids. While specific IC50 and EC50 values for this compound are not always available in the literature, the data presented provides a valuable context for its potential potency.
Table 1: Anti-inflammatory and Analgesic Activity of this compound
| Bioactivity | Experimental Model | Doses (mg/kg, p.o.) | % Inhibition / Effect | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | 40 | 55% | [1][2] |
| 80 | 60% | [1][2] | ||
| 160 | 64% | [1][2] | ||
| Analgesic | Acetic acid-induced writhing in mice | 40 | 25% | [1][2] |
| 80 | 48% | [1][2] | ||
| 160 | 62% | [1][2] | ||
| Hot plate test in mice | 40, 80, 160 | Dose-dependent increase in reaction time | [1][2] |
Table 2: In Vitro Antioxidant Activity of Flavonoids (Comparative Data)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ethanol Extract (Cupressus torulosa) | DPPH | 37.86 ± 3.82 | [3] |
| Aqueous Extract (Cupressus torulosa) | DPPH | 47.40 ± 3.06 | [3] |
| Ethanol Extract (Cupressus torulosa) | ABTS | - | [3] |
| Aqueous Extract (Cupressus torulosa) | ABTS | - | [3] |
Note: Specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature. The data from Cupressus torulosa extracts, which contain this compound, are provided for context.
Table 3: In Vitro Anticancer Activity of Flavonoids (Comparative Data)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (from A. artemisiifolia) | Colo 205 | 26.6 ± 0.48 | [4] |
| Compound 4 (from A. artemisiifolia) | Colo 320 | 17.7 ± 0.20 | [4] |
| Compound 2 (from A. artemisiifolia) | Colo 205 | 7.64 ± 0.37 | [4] |
Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. Data for other cytotoxic flavonoids are provided for a comparative perspective.
Signaling Pathways and Mechanisms of Action
In silico studies, combined with experimental data, have begun to elucidate the molecular mechanisms underlying this compound's bioactivities. Two key pathways that appear to be modulated by this compound are the Nrf2/ARE and the HMGB1/TLR4/NF-κB signaling cascades.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.[5][6]
HMGB1/TLR4/NF-κB Signaling Pathway
The High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a key inflammatory signaling cascade. This compound has been found to suppress this pathway, which contributes to its anti-inflammatory and neuroprotective effects.[7][8][9][10][11]
In Silico Prediction Workflow
The in silico prediction of this compound's bioactivity typically follows a structured workflow, integrating various computational tools and databases.
Experimental Protocols for Bioactivity Assessment
The following are detailed methodologies for key experiments cited in the study of this compound and other flavonoids.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This widely used in vivo model assesses the anti-inflammatory potential of a compound by inducing acute inflammation in the paw of a rodent.[1][2]
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups (this compound at various doses).
-
The initial volume of the right hind paw of each mouse is measured using a plethysmometer.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 30-60 minutes) to allow for absorption, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This in vivo model is used to screen for peripheral analgesic activity.[1][2]
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control, standard (e.g., aspirin), and test groups.
-
The test compound or vehicle is administered.
-
After a set time (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 15-20 minutes).
-
-
Data Analysis: The percentage of protection against writhing is calculated for each group relative to the control group.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This is a common in vitro method to determine the free radical scavenging activity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A specific volume of the DPPH solution is added to different concentrations of the test compound.
-
The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (around 517 nm).
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
MTT Assay (Cytotoxicity/Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound on cancer cell lines.
-
Materials: Human cancer cell lines, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
The MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured with a microplate reader at a specific wavelength (around 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is determined.
In Silico Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction of a ligand (e.g., this compound) with a protein target.
-
Software: AutoDock, Glide, GOLD, etc.
-
Protocol:
-
Ligand Preparation: The 3D structure of this compound is obtained from a database (e.g., PubChem) or drawn using a molecular editor and then optimized (energy minimized).
-
Target Preparation: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and polar hydrogens are added.
-
Binding Site Definition: The active site or binding pocket of the protein is defined.
-
Docking Simulation: The docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
-
Output: The output includes the binding energy (or docking score), which is an estimate of the binding affinity, and the predicted binding pose of the ligand in the protein's active site.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.
-
Web Servers/Software: SwissADME, pkCSM, ADMETlab, etc.[12][13]
-
Protocol:
-
The 2D or 3D structure of this compound is submitted to the web server or software.
-
The software uses various quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of ADMET properties.
-
-
Predicted Properties:
-
Absorption: Gastrointestinal absorption, blood-brain barrier penetration.
-
Distribution: Plasma protein binding, volume of distribution.
-
Metabolism: Cytochrome P450 inhibition/substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
Conclusion
The in silico prediction of this compound's bioactivity provides a powerful and insightful approach to complement and guide experimental research. By leveraging computational tools for molecular docking, ADMET prediction, and pathway analysis, researchers can gain a deeper understanding of its therapeutic potential and mechanisms of action. This technical guide has provided a comprehensive overview of the current knowledge on this compound's bioactivity, detailed experimental and computational protocols, and visualized key signaling pathways. As more quantitative data becomes available and computational methods continue to evolve, the in silico-driven exploration of this compound and other natural products will undoubtedly accelerate the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HMGB1 mediates microglia activation via the TLR4/NF-κB pathway in coriaria lactone induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HMGB1/TLR4 Signaling Pathway by Digitoflavone: A Potential Therapeutic Role in Alcohol-Associated Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the HMGB1/TLR4/NF-κB signaling pathway in the CNS by matrine in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Macrophage Polarization and HMGB1-TLR2/TLR4 Cascade Plays a Crucial Role for Cardiac Remodeling in Senescence-Accelerated Prone Mice | PLOS One [journals.plos.org]
- 11. Frontiers | The Repression of the HMGB1-TLR4-NF-κB Signaling Pathway by Safflower Yellow May Improve Spinal Cord Injury [frontiersin.org]
- 12. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]
- 13. japsonline.com [japsonline.com]
Preliminary Cytotoxic Screening of Cupressuflavone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupressuflavone, a biflavonoid predominantly found in species of the Cupressaceae family, has garnered interest for its potential pharmacological activities. Flavonoids, as a class of polyphenolic secondary metabolites, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary evidence suggests that extracts from plants containing this compound possess cytotoxic activities against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting a preliminary cytotoxic screening of this compound.
Due to the limited availability of comprehensive public data specifically on the cytotoxic profile of isolated this compound, this guide will utilize established protocols and representative data from studies on structurally related flavonoids to illustrate the experimental workflow and data presentation. The aim is to provide a robust framework for researchers to design and execute their own investigations into the cytotoxic potential of this compound.
Data Presentation: Summarized Quantitative Data
The initial phase of cytotoxic screening involves determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines. This provides a quantitative measure of the compound's potency and selectivity. The following tables present a representative summary of expected data from such a screening.
Table 1: Cytotoxic Activity (IC50) of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) [Representative Data] |
| A549 | Lung Carcinoma | 25.5 ± 2.1 |
| HeLa | Cervical Cancer | 32.8 ± 3.5 |
| MCF-7 | Breast Cancer | 18.2 ± 1.9 |
| HepG2 | Liver Cancer | 45.1 ± 4.8 |
Note: The IC50 values presented are representative and intended for illustrative purposes. Actual values must be determined experimentally.
Table 2: Induction of Apoptosis in a Representative Cancer Cell Line (e.g., MCF-7) by this compound (48-hour treatment)
| Treatment Concentration (µM) | % of Apoptotic Cells (Early + Late) [Representative Data] |
| 0 (Control) | 5.2 ± 0.8 |
| 10 | 15.7 ± 2.3 |
| 25 | 35.4 ± 4.1 |
| 50 | 62.1 ± 5.9 |
Note: The percentage of apoptotic cells is illustrative and should be determined experimentally using methods such as Annexin V/PI staining followed by flow cytometry.
Table 3: Cell Cycle Analysis in a Representative Cancer Cell Line (e.g., MCF-7) Treated with this compound (24-hour treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase [Representative Data] | % Cells in S Phase [Representative Data] | % Cells in G2/M Phase [Representative Data] |
| 0 (Control) | 65.3 ± 4.2 | 20.1 ± 2.5 | 14.6 ± 1.8 |
| 25 | 50.8 ± 3.9 | 15.7 ± 2.1 | 33.5 ± 3.7 |
Note: Cell cycle distribution data is representative and should be determined experimentally using techniques like propidium (B1200493) iodide staining and flow cytometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxic screening of this compound.
References
The Discovery and Isolation of Novel Biflavonoids from Cupressus Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel biflavonoids from various species of the genus Cupressus. This document outlines the prevalent biflavonoids identified, detailed experimental protocols for their extraction and analysis, quantitative data on their occurrence, and insights into their biological activities and associated signaling pathways.
Introduction to Biflavonoids in Cupressus
The genus Cupressus, belonging to the Cupressaceae family, is a rich source of a class of polyphenolic compounds known as biflavonoids. These molecules are dimers of flavonoid units, most commonly apigenin, linked together. The primary biflavonoids identified in Cupressus species are based on three main skeletons: amentoflavone (B1664850), cupressuflavone, and hinokiflavone (B190357), along with their various methylated derivatives.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2]
This guide focuses on the key biflavonoids isolated from several Cupressus species, including C. funebris, C. sempervirens, C. glabra, C. arizonica, C. goveniana, and C. lusitanica. While truly novel, previously unidentified biflavonoid structures from Cupressus are not frequently reported in recent literature, the compounds discussed herein are of significant interest for novel therapeutic applications.
Key Biflavonoids in Cupressus Species
Several biflavonoids have been consistently identified across various Cupressus species. The most prominent among these are this compound and amentoflavone.[1] The biflavonoid profile of Cupressus funebris, for instance, is characterized by major amounts of amentoflavone and this compound, with minor concentrations of hinokiflavone and its derivatives.[1]
Table 1: Distribution of Major Biflavonoids in Selected Cupressus Species
| Biflavonoid | C. funebris | C. sempervirens | C. glabra | C. arizonica | C. goveniana | C. lusitanica |
| This compound | Major | Present | Present | Present | Present | Present |
| Amentoflavone | Major | Present | Present | Present | Present | Present |
| Robustaflavone | - | - | - | Present | - | Present |
| Hinokiflavone | Minor | - | - | Present | - | - |
| Methylrobustaflavone | Minor | - | - | Present | - | - |
| Methylamentoflavone | Trace | - | - | - | - | Present |
| Dimethylthis compound | - | Present | Present | Present | Present | Present |
Source: Adapted from Romani et al., 2002.
Experimental Protocols
Extraction of Biflavonoids from Cupressus Leaves
A widely used and effective method for the extraction of biflavonoids from fresh Cupressus leaf tissue is detailed below.
Protocol 1: Ethanolic Extraction of Biflavonoids
-
Sample Preparation: Freeze fresh leaf laminae in liquid nitrogen and grind to a fine powder using a pestle and mortar.
-
Extraction: Extract 1 gram of the powdered tissue with 30 mL of 70:30 (v/v) ethanol-water, adjusted to pH 2.0 with formic acid. Repeat the extraction four times.
-
Defatting: Combine the ethanolic extracts and defat by partitioning with 50 mL of n-hexane four times.
-
Concentration: Concentrate the ethanolic extract under reduced pressure.
-
Final Preparation: Dissolve the concentrated extract in ethanol (B145695) (pH 2.0) to a final volume for subsequent analysis.
Analytical and Preparative Chromatography
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is the primary technique for the separation and quantification of biflavonoids.
Protocol 2: HPLC-DAD-MS Analysis of Biflavonoids
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with formic acid) is effective. An example gradient is as follows:
-
Start with 7% acetonitrile.
-
Increase to 75% acetonitrile over 13 minutes.
-
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Detection:
-
DAD: Monitor at 350 nm for biflavonoids.
-
MS: Negative ion mode is suitable for detecting these phenolic compounds.
-
For the isolation of individual biflavonoids for structural elucidation and bioactivity studies, preparative HPLC is employed using similar conditions with a larger column and higher flow rates.
Quantitative Data
The concentration of biflavonoids can vary significantly between different Cupressus species and even within the same species from different geographical locations.
Table 2: Quantitative Analysis of this compound and Amentoflavone in Cupressus sempervirens
| Compound | Concentration in Leaves (mg/g dry weight) - Location 1 (CNC) | Concentration in Leaves (mg/g dry weight) - Location 2 (CFU) | Concentration in Callus Culture (mg/g dry weight) |
| This compound | 0.67 | 0.35 | 1.73 |
| Amentoflavone | 0.46 | 0.014 | 0.013 |
Source: Adapted from Ibrahim et al., 2017. CNC: Cupressus from the north coast of Egypt; CFU: Cupressus from Future University, Cairo, Egypt.[3]
Table 3: Cytotoxic Activity of Biflavonoids from Juniperus phoenicea (Cupressaceae)
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Human Lung Cancer) | 65 |
| Amentoflavone | A549 (Human Lung Cancer) | > 100 (inactive) |
| Sumaflavone | A549 (Human Lung Cancer) | 77 |
| This compound | PC3 (Human Prostate Cancer) | 19.9 |
| Etoposide (Control) | A549 (Human Lung Cancer) | 61 |
Source: Adapted from Al-Salahi et al., 2019.[2]
Visualizing Workflows and Pathways
Experimental Workflow for Biflavonoid Isolation and Identification
The following diagram illustrates the general workflow from plant material to purified biflavonoids and their subsequent analysis.
Caption: General workflow for the isolation and analysis of biflavonoids.
Signaling Pathway Modulation by this compound
This compound, isolated from Cupressus torulosa, has been shown to ameliorate diabetic nephropathy by modulating the Nrf-2/NF-κB signaling axis.[2] This pathway is crucial in managing oxidative stress and inflammation.
Caption: Modulation of the Nrf-2/NF-κB pathway by this compound.
Biflavonoids from other sources have also been shown to interfere with various cancer-related signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and Bcl-2/Bax/caspase-3 pathways, often leading to apoptosis and cell cycle arrest in cancer cells.[4][5]
Conclusion
The genus Cupressus is a valuable source of bioactive biflavonoids, with this compound and amentoflavone being the most prominent. The methodologies for their extraction, isolation, and quantification are well-established, providing a solid foundation for further research. The demonstrated cytotoxic activities and the ability to modulate key signaling pathways, such as the Nrf-2/NF-κB axis, highlight the potential of these compounds in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. Further exploration of the less abundant and potentially novel biflavonoids in various Cupressus species is warranted to uncover new lead compounds for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Cupressuflavone using a Validated HPLC-DAD Method
Introduction
Cupressuflavone is a biflavonoid found in various plant species, notably within the Cupressus genus.[1][2] It has garnered significant interest from researchers due to its potential pharmacological activities, including antimicrobial, analgesic, cytotoxic, and wound-healing properties.[3] As research into the therapeutic potential of this compound progresses, the need for a reliable and validated analytical method for its quantification is paramount. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of this compound in plant extracts and other relevant matrices. The method described herein is based on established protocols and has been validated for linearity, precision, accuracy, and sensitivity.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >98.0%)[5]
-
Acetonitrile (B52724) (HPLC grade)[5]
-
Methanol (B129727) (HPLC grade)[5]
-
Water (HPLC grade)
-
Formic acid (analytical grade)[5]
-
Dimethyl sulfoxide (B87167) (DMSO, analytical grade)[5]
-
Syringe filters (0.45 µm)[5]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a diode-array detector is suitable for this method. The following conditions have been optimized for the separation and quantification of this compound:[1][4][5]
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (150 mm x 4.6 mm I.D., 5 µm particle size)[1][5] |
| Mobile Phase | Isocratic mixture of Water: Acetonitrile: Formic Acid (60:40:0.1%, v/v/v)[1][4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 25 °C[1] |
| Detection | Diode-Array Detector (DAD) at 330 nm[1][4][5] |
| Injection Volume | 5 µL[5] |
| Run Time | Approximately 10 minutes |
Rationale for Wavelength Selection: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, the wavelength of maximum absorbance is around 330 nm, which provides excellent sensitivity and selectivity for its quantification.[1][6]
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 5 mg of this compound standard and dissolve it in 5 mL of a 1:1 (v/v) mixture of acetonitrile and DMSO.[5] This stock solution should be stored at 4°C.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 to 40 µg/mL.[4][5] These solutions should be prepared fresh daily.[5]
Sample Preparation (from Plant Material)
-
Drying and Grinding: Air-dry the plant material (e.g., leaves) and grind it into a fine, homogeneous powder.[1]
-
Extraction: Accurately weigh 1 gram of the powdered plant material and extract it exhaustively with 15 mL of HPLC-grade methanol three times.[1]
-
Concentration: Combine the methanolic extracts and evaporate to dryness under reduced pressure.[1]
-
Reconstitution: Reconstitute a known amount of the dried extract in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and DMSO, to achieve a concentration within the linear range of the method. For instance, a concentration of 2.5 to 5 mg/mL can be a starting point.[1]
-
Filtration: Prior to injection into the HPLC system, filter the reconstituted sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1][5]
Method Validation and Data Presentation
The described HPLC-DAD method has been validated according to established guidelines to ensure its reliability and accuracy for the quantification of this compound.[1][7][8]
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly. The key parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 2 | ≤ 1.12[1] |
| Resolution (Rs) | ≥ 2 | ≥ 2.62[1] |
Method Validation Parameters
The following table summarizes the key validation parameters for the quantification of this compound using this method.
| Parameter | Result |
| Linearity Range | 0.5 - 40 µg/mL[4][5] |
| Correlation Coefficient (r²) | > 0.999[4][5] |
| Limit of Detection (LOD) | 0.15 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.47 µg/mL[4][5] |
| Intra-day Precision (RSD%) | < 3%[4][5] |
| Inter-day Precision (RSD%) | < 3%[4][5] |
| Accuracy (Recovery %) | Within ±15%[4][5] |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the quantification of this compound using the HPLC-DAD method.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-DAD method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. This validated method is suitable for routine quality control of raw materials, extracts, and finished products containing this compound, and can be a valuable tool for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
References
- 1. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scienggj.org [scienggj.org]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Extraction and Isolation of Cupressuflavone from Cupressus macrocarpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupressuflavone, a biflavonoid predominantly found in plants of the Cupressus genus, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a comprehensive guide for the extraction, isolation, and quantification of this compound from the leaves of Cupressus macrocarpa (Monterey Cypress). The protocols detailed herein are intended for use by researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Cupressus macrocarpa leaves are a known source of various bioactive compounds, including flavonoids and biflavonoids.[1] this compound belongs to the 8,8"-linked biflavone group and has been the subject of studies exploring its potential therapeutic applications.[1] These application notes offer detailed methodologies for laboratory-scale extraction and purification, enabling the acquisition of high-purity this compound for further research and development.
Data Presentation
The following tables summarize quantitative data related to the extraction and analysis of flavonoids from Cupressus species.
Table 1: Extraction Yields from Cupressus Species
| Plant Material | Extraction Solvent | Extraction Method | Extract Yield (% w/w) | Source Species |
| Dried Leaves | 90% Ethanol (B145695) | Maceration | ~11.4% | Cupressus macrocarpa |
| Dried Leaves | Methanol (B129727) | Maceration | 10-11% | Cupressus sempervirens[2] |
| Fresh Leaves | Hydrodistillation | Hydrodistillation | 0.4% (Essential Oil) | Cupressus macrocarpa[3] |
| Dried Leaves | Hydrodistillation | Hydrodistillation | 0.39% (Essential Oil) | Cupressus macrocarpa[3] |
Table 2: this compound Content in Cupressus sempervirens Methanolic Extract
| Sample | This compound (mg/g of extract) |
| C. sempervirens from North Coast, Egypt | 0.67[2] |
| C. sempervirens from Future University, Egypt | 0.35[2] |
Table 3: HPLC-DAD Analytical Method Parameters for this compound
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Water:Acetonitrile (B52724):Formic Acid (60:40:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 330 nm[2] |
| Retention Time | ~5.06 min[2] |
Experimental Protocols
Plant Material Collection and Preparation
-
Collect fresh leaves of Cupressus macrocarpa.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately two weeks or until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude Flavonoid Mixture
This protocol is based on a large-scale extraction method described for Cupressus macrocarpa.
-
Maceration:
-
Place 7 kg of powdered, air-dried leaves into a large container.
-
Add 20 L of 90% ethanol to the container.
-
Allow the mixture to macerate at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through a fine cloth or filter paper to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue with a fresh 20 L of 90% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from both extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue the evaporation until a dark brown, viscous residue is obtained (approximate yield: 800 g).
-
Isolation of this compound by Column Chromatography
This protocol is a suggested procedure based on the fractionation of a similar plant extract and general flavonoid purification techniques.
-
Solvent-Solvent Partitioning (Fractionation):
-
Dissolve the crude extract (800 g) in 70% aqueous ethanol.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
Petroleum Ether
-
Methylene (B1212753) Chloride
-
Ethyl Acetate (B1210297)
-
n-Butanol
-
-
This compound, being a moderately polar biflavonoid, is expected to be enriched in the ethyl acetate and potentially the methylene chloride fractions. Concentrate these fractions separately using a rotary evaporator.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column. The size of the column will depend on the amount of fraction to be purified (e.g., for 10-15 g of the ethyl acetate fraction, a column of 5 cm diameter and 60 cm length can be used).
-
Slurry pack the column with silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A suggested gradient system is Chloroform:Methanol, starting with 100% Chloroform and gradually increasing the percentage of Methanol (e.g., 99:1, 98:2, 95:5, 90:10, and so on).
-
Collect fractions of a suitable volume (e.g., 50-100 mL).
-
-
Monitoring by Thin Layer Chromatography (TLC):
-
Monitor the collected fractions using TLC on silica gel plates (e.g., Silica Gel 60 F254).
-
A suggested mobile phase for developing the TLC plates is Chloroform:Methanol (e.g., 9:1 or 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar TLC profiles.
-
-
Final Purification (if necessary):
-
The combined fractions containing this compound may require further purification. This can be achieved by:
-
Preparative TLC: Apply the enriched fraction as a band on a preparative TLC plate and develop with the optimized mobile phase. Scrape the band corresponding to this compound and elute the compound with a polar solvent like methanol or acetone.
-
Sephadex LH-20 Column Chromatography: This is effective for separating flavonoids. Use methanol as the mobile phase.
-
-
-
Crystallization:
-
Concentrate the purified fraction to a small volume and allow it to stand for crystallization. This compound may crystallize from a solvent mixture like Chloroform-Methanol.
-
Identification and Quantification by HPLC-DAD
-
Sample Preparation:
-
Dissolve a known amount of the isolated compound in HPLC grade methanol or a mixture of acetonitrile and DMSO (1:1 v/v) to prepare a stock solution.
-
Prepare a series of standard solutions of known concentrations from a pure this compound standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 3 .
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution to determine the concentration and purity of the isolated this compound.
-
Visualizations
Caption: Workflow for the extraction of crude flavonoid mixture.
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for the HPLC-DAD analysis of this compound.
References
Protocol for Cupressuflavone Analysis in Plant Tissue Cultures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cupressuflavone, a biflavonoid found in species of the Cupressaceae family, has garnered significant interest for its diverse pharmacological activities. Plant tissue culture offers a promising and sustainable platform for the controlled production of this valuable secondary metabolite. This document provides a detailed protocol for the establishment of Cupressus sempervirens callus cultures, followed by the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
I. Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound and the related biflavonoid amentoflavone (B1664850) in wild-grown Cupressus sempervirens and its derived callus culture. The data highlights the potential of tissue culture for enhanced production of specific biflavonoids.
| Sample | This compound (mg/g dry weight) | Amentoflavone (mg/g dry weight) |
| C. sempervirens (North Coast, Egypt) | 0.67 | 0.46 |
| C. sempervirens (Future University, Egypt) | 0.35 | 0.014 |
| C. sempervirens Callus (MS medium)¹ | 1.73 | 0.013 |
¹Callus cultured on Murashige and Skoog (MS) medium without additional plant growth regulators.[1][2][3]
II. Experimental Protocols
A. Protocol for Callus Induction from Cupressus sempervirens
This protocol describes the initiation of callus cultures from leaf explants.
Materials:
-
Young, healthy leaves of Cupressus sempervirens
-
70% (v/v) Ethanol (B145695)
-
5% (v/v) Sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium including vitamins
-
Sucrose
-
Phytagel or Agar (B569324)
-
Plant Growth Regulators (PGRs): 6-Benzylaminopurine (BAP) and α-Naphthaleneacetic acid (NAA)
-
Petri dishes
-
Sterile filter paper
-
Forceps and scalpels
-
Laminar flow hood
-
Autoclave
-
Incubator
Procedure:
-
Explant Preparation:
-
Collect young, healthy leaves from a Cupressus sempervirens plant.
-
Wash the leaves thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-10 minute soak in 5% sodium hypochlorite solution.
-
Rinse the leaves 3-4 times with sterile distilled water to remove any traces of sterilizing agents.
-
Cut the sterilized leaves into small explants of approximately 0.5-1.0 cm².
-
-
Culture Medium Preparation:
-
Prepare MS basal medium supplemented with 30 g/L sucrose.
-
Add plant growth regulators to the medium. A common combination for callus induction in Cupressus is 0.5 mg/L BAP and 4.0 mg/L NAA.[3]
-
Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or 1M HCl.
-
Add a gelling agent such as 8 g/L agar or 3 g/L phytagel.
-
Autoclave the medium at 121°C for 20 minutes.
-
Pour the sterilized medium into sterile petri dishes and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place the prepared leaf explants onto the surface of the solidified MS medium.
-
Seal the petri dishes with parafilm.
-
Incubate the cultures in the dark or under a 16-hour photoperiod at 25 ± 2°C.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
B. Protocol for Extraction of this compound from Callus Tissue
This protocol details the extraction of biflavonoids from the cultured callus.
Materials:
-
Fresh or lyophilized callus tissue
-
Methanol (B129727) (HPLC grade)
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Harvest the callus from the culture medium and record the fresh weight.
-
For dry weight determination, lyophilize a subsample of the callus.
-
Grind the fresh or lyophilized callus tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Transfer the powdered callus to a centrifuge tube.
-
Add methanol to the tube (e.g., 10 mL per gram of fresh weight).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Incubate the mixture at room temperature for 24 hours in the dark, with occasional shaking.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process two more times with fresh methanol to ensure complete extraction of biflavonoids.
-
-
Concentration:
-
Pool the supernatants from all three extractions.
-
Evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be dissolved in a known volume of a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and DMSO) for HPLC analysis.
-
C. Protocol for HPLC-DAD Analysis of this compound
This protocol outlines the quantitative analysis of this compound using HPLC-DAD.
Materials and Equipment:
-
HPLC system equipped with a Diode-Array Detector (DAD)
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Solution: Dissolve the dried extract in a known volume of the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the regression equation obtained from the calibration curve.
-
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from plant tissue culture.
Caption: Experimental workflow for this compound analysis.
B. Biosynthetic Pathway of this compound
This diagram outlines the simplified biosynthetic pathway leading to the formation of this compound. The pathway begins with the general flavonoid pathway producing apigenin, which then undergoes oxidative dimerization.
Caption: Biosynthesis of this compound from Apigenin.
References
Application Notes and Protocols: Cupressuflavone as a Potential Inhibitor of Leukocyte Elastase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cupressuflavone as a potential therapeutic agent targeting human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). The content covers its mechanism of action, quantitative data on related compounds, detailed experimental protocols for evaluation, and relevant signaling pathways.
Introduction
Human leukocyte elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, HLE is released into the extracellular space where it plays a critical role in the degradation of extracellular matrix proteins, including elastin.[2] While essential for host defense and tissue remodeling, excessive HLE activity is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3] Consequently, the inhibition of HLE is a key therapeutic strategy for mitigating tissue damage in these conditions.
This compound, a biflavonoid found in plants of the Cupressus genus, has demonstrated significant anti-inflammatory and antioxidant properties.[4] Its potential as an HLE inhibitor is an active area of research. This document outlines the current understanding of this compound's effects and provides protocols for its investigation.
Quantitative Data: Inhibitory Activity of Flavonoids on Human Leukocyte Elastase
While specific IC50 values for this compound's direct inhibition of human leukocyte elastase are not yet widely published, studies on other flavonoids provide a strong rationale for its investigation. The inhibitory activities of these related compounds suggest the potential of the flavonoid scaffold for HLE inhibition.[5][6]
| Compound | Type | IC50 Value (µM) | Inhibition Type | Reference Compound |
| Quercetin | Flavonol | 2.6 - 2.65 | - | Yes |
| Baicalein | Flavone | 3.53 | Competitive & Non-competitive | No |
| Chrysin | Flavone | 2.44 (elastase release) | - | No |
| Podachaenin | Sesquiterpene Lactone | 7 | - | No |
Note: The inhibitory activity of flavonoids can be influenced by experimental conditions such as substrate concentration, pH, and incubation time.[6]
Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, which indirectly impacts the inflammatory environment where leukocyte elastase is active. The primary pathway identified is the Nrf-2/NF-κB signaling axis.[4]
Nrf-2/NF-κB Signaling Pathway
This compound has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf-2), a transcription factor that plays a crucial role in the antioxidant response.[4] Increased Nrf-2 activity leads to the expression of antioxidant enzymes that protect cells from oxidative stress, a key component of inflammation. Simultaneously, this compound downregulates the phosphorylation of the nuclear factor-kappa B (NF-κB) pathway.[4] NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that recruit neutrophils to the site of inflammation. By inhibiting NF-κB, this compound can reduce the overall inflammatory response and subsequent release of leukocyte elastase.
References
- 1. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of neutrophil elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Cupressuflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cupressuflavone, a biflavonoid found in various Cupressus species, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory effects. The protocols detailed below cover the assessment of its impact on key inflammatory mediators and signaling pathways, providing a framework for its investigation as a potential therapeutic agent.
This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines, suppression of inflammatory enzymes, and modulation of key signaling pathways such as NF-κB and MAPK.[1][2][3]
Data Presentation: Summary of Quantitative Data
The following table summarizes the reported in vitro anti-inflammatory activity of this compound and related extracts. This data provides a reference for expected outcomes and aids in dose-selection for new experiments.
| Assay Type | Cell Line/System | Inducer | Test Substance | Concentration/Dose | % Inhibition / IC50 | Reference |
| Pro-inflammatory Cytokines | ||||||
| TNF-α Inhibition | Rat plasma (in vivo) | Carrageenan | This compound | 40 mg/kg | 26% | [4][5] |
| This compound | 80 mg/kg | 37% | [4][5] | |||
| This compound | 160 mg/kg | 53% | [4][5] | |||
| IL-6 Inhibition | Rat plasma (in vivo) | Carrageenan | This compound | 40 mg/kg | 32% | [4][5] |
| This compound | 80 mg/kg | 44% | [4][5] | |||
| This compound | 160 mg/kg | 55% | [4][5] | |||
| IL-1β Inhibition | Rat plasma (in vivo) | Carrageenan | This compound | 40 mg/kg | 19% | [4][5] |
| This compound | 80 mg/kg | 33% | [4][5] | |||
| This compound | 160 mg/kg | 41% | [4][5] | |||
| Inflammatory Enzymes & Mediators | ||||||
| PGE2 Inhibition | Rat plasma (in vivo) | Carrageenan | This compound | 40 mg/kg | 44% | [4][5] |
| This compound | 80 mg/kg | 54% | [4][5] | |||
| This compound | 160 mg/kg | 58% | [4][5] | |||
| Protein Denaturation | ||||||
| Egg Albumin Denaturation | In vitro | Heat | C. torulosa extract | - | IC50: 160.01 µg/mL | [6][7] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[8]
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (LPS only) and a negative control (no LPS, no compound).
-
Griess Assay:
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.[10]
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[10]
-
Briefly, add the supernatants to wells pre-coated with capture antibodies for either TNF-α or IL-6.[10]
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 from the respective standard curves. Determine the percentage inhibition by this compound.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
6-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.[11]
-
Protein Extraction: Lyse the cells with RIPA buffer to obtain total cell lysates.[11]
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or a housekeeping protein like β-actin. Calculate the ratio of phosphorylated to total protein to determine the effect of this compound on pathway activation.
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB and MAPK signaling pathways and points of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Targeting inflammation and oxidative stress for protection against ischemic brain injury in rats using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo anti-inflammatory activity of Cupressus torulosa D.DON needles extract and its chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Cupressuflavone in Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupressuflavone, a biflavonoid with demonstrated anti-inflammatory properties, in the well-established carrageenan-induced paw edema model. This model is a standard preclinical assay for evaluating the efficacy of potential anti-inflammatory agents.
Introduction
Carrageenan-induced paw edema is an acute, non-immune, and well-characterized inflammatory model. The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response. The early phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin, followed by a late phase (after 1 hour) mediated by the production of prostaglandins (B1171923) (PGE2), cytokines (TNF-α, IL-1β, IL-6), and nitric oxide (NO), along with neutrophil infiltration. This compound has been shown to effectively mitigate this inflammatory response.
Data Presentation
Table 1: Effect of this compound on Paw Edema Inhibition
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) |
| This compound | 40 | 55[1][2] |
| This compound | 80 | 60[1][2] |
| This compound | 160 | 64[1][2] |
| Diclofenac (B195802) Sodium | 100 | Similar to 160 mg/kg CUF[1][2] |
Table 2: Effect of this compound on Pro-Inflammatory Mediators
| Treatment Group | Dose (mg/kg, p.o.) | PGE2 Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) |
| This compound | 40 | 44[1][2] | 26[1][2] | 19[1][2] | 32[1][2] |
| This compound | 80 | 54[1][2] | 37[1][2] | 33[1][2] | 44[1][2] |
| This compound | 160 | 58[1][2] | 53[1][2] | 41[1][2] | 55[1][2] |
| Diclofenac Sodium | 100 | Similar to 160 mg/kg CUF[1] | Similar to 160 mg/kg CUF[1][2] | Similar to 160 mg/kg CUF[1][2] | Similar to 160 mg/kg CUF[1][2] |
Experimental Protocols
Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 150-200g for rats, 20-25g for mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Materials and Reagents
-
This compound (CUF)
-
λ-Carrageenan
-
Diclofenac Sodium (Reference drug)
-
Normal Saline (0.9% NaCl)
-
Plethysmometer
-
Syringes (1 ml) with needles (26G)
-
Animal balance
Preparation of Test Substances
-
This compound: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at concentrations of 4, 8, and 16 mg/ml to achieve doses of 40, 80, and 160 mg/kg, respectively, in a 10 ml/kg administration volume.
-
Diclofenac Sodium: Dissolve in normal saline to a concentration of 10 mg/ml for a 100 mg/kg dose.
-
Carrageenan: Prepare a 1% (w/v) suspension in sterile normal saline.
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receives the vehicle only.
-
Carrageenan Control Group: Receives the vehicle followed by carrageenan injection.
-
This compound Groups: Receive this compound at 40, 80, and 160 mg/kg, p.o.
-
Reference Drug Group: Receives diclofenac sodium (100 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, this compound, or diclofenac sodium orally (p.o.) to the respective groups.
-
Induction of Paw Edema: One hour after drug administration, inject 0.1 ml of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3][4]
-
Calculation of Paw Edema and Inhibition:
-
The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hour) from the paw volume at each time point.
-
The percentage of inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
-
-
Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours), blood samples can be collected for the measurement of plasma levels of PGE2, TNF-α, IL-1β, and IL-6 using ELISA kits. Paw tissue can also be collected for histological analysis and measurement of inflammatory mediators.[3][4]
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation and this compound Intervention
Caption: Mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow of the paw edema experiment.
References
- 1. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cupressuflavone: A Promising Therapeutic Agent in Diabetic Nephropathy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and the identification of novel therapeutic agents is a critical area of research. Cupressuflavone, a biflavonoid isolated from Cupressus torulosa, has emerged as a promising candidate for the management of DN.[1][2] Preclinical studies have demonstrated its potent anti-oxidative and renoprotective properties, primarily through the modulation of the Nrf-2/NF-κB signaling axis.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in DN studies, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound ameliorates diabetic nephropathy by inhibiting oxidative stress and inflammation.[1][2][3] In the diabetic state, hyperglycemia leads to an overproduction of reactive oxygen species (ROS), which contributes to renal damage.[4][5][6][7][8] this compound counteracts this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2), a key regulator of cellular antioxidant responses.[1][2] This leads to an increase in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[1] Concurrently, this compound downregulates the expression of phosphorylated nuclear factor-kappa B (p-NF-κB), a key mediator of inflammation.[1][2] This dual action of boosting antioxidant defenses and suppressing inflammatory pathways makes this compound a compelling agent for DN research.
Key Signaling Pathways
The therapeutic effects of this compound in diabetic nephropathy are mediated through the Nrf-2 and NF-κB signaling pathways.
Caption: Mechanism of this compound in Diabetic Nephropathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on NRK-52E Cells under High Glucose Conditions [1][2]
| Parameter | Control | High Glucose (30 mM) | High Glucose + this compound (25 µM) | High Glucose + this compound (50 µM) | High Glucose + this compound (100 µM) |
| Cell Viability (%) | 100 | Decreased | No deleterious effects | No deleterious effects | Decreased |
| Intracellular ROS | Normal | Increased | Significantly Decreased | Significantly Decreased | Not Reported |
Table 2: In Vivo Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Rats [1][2]
| Parameter | Normal Control | Diabetic Control | Diabetic + this compound (25 mg/kg) |
| Fasting Blood Glucose | Normal | Elevated | Restored to normal |
| Serum Creatinine | Normal | Increased | Significantly Decreased |
| Serum Urea | Normal | Increased | Significantly Decreased |
| Serum Albumin | Normal | Decreased | Significantly Increased |
| Renal SOD | Normal | Decreased | Significantly Increased |
| Renal CAT | Normal | Decreased | Significantly Increased |
| Renal GSH | Normal | Decreased | Significantly Increased |
| Renal MDA | Normal | Elevated | Significantly Decreased |
| Renal Nrf-2 Expression | Normal | Decreased | Significantly Increased |
| Renal p-NF-κB Expression | Normal | Increased | Significantly Decreased |
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
In Vitro Studies: High Glucose-Induced Injury in NRK-52E Cells
This protocol outlines the procedure for inducing a diabetic-like state in renal proximal epithelial cells and treating them with this compound.
Caption: Experimental workflow for in vitro studies.
Materials:
-
Normal rat proximal epithelial cells (NRK-52E)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
D-Glucose
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture NRK-52E cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
After reaching 70-80% confluency, replace the medium with serum-free DMEM for 24 hours.
-
Treat cells with:
-
Incubate for 24 to 72 hours.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Intracellular ROS Measurement:
-
Load the cells with DCF-DA (10 µM) for 30 minutes.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
In Vivo Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of diabetes in rats and subsequent treatment with this compound to evaluate its renoprotective effects.
Caption: Experimental workflow for in vivo studies.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Glucometer and test strips
-
Metabolic cages for urine collection
-
Reagents for biochemical assays (creatinine, urea, albumin)
-
Reagents for histological staining (e.g., Hematoxylin and Eosin, Periodic acid-Schiff)
-
Antibodies for Western blotting (Nrf-2, p-NF-κB, β-actin)
Procedure:
-
Induction of Diabetes:
-
Acclimatize rats for at least one week.
-
Fast rats overnight.
-
Administer a single intraperitoneal injection of STZ (typically 50-65 mg/kg body weight) dissolved in cold citrate buffer.
-
After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic rats into treatment groups: Diabetic control and Diabetic + this compound. A non-diabetic control group should also be maintained.
-
Administer this compound (25 mg/kg body weight) orally once daily for 4 weeks.[1][2] The vehicle used for this compound should be administered to the control groups.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels weekly.
-
At the end of the 4-week treatment period, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and perfuse the kidneys with cold saline.
-
Excise the kidneys, weigh them, and process them for histological and molecular analysis.
-
-
Biochemical Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure serum levels of creatinine, urea, and albumin using commercially available kits.
-
-
Histological Analysis:
-
Fix kidney tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Stain the sections with H&E and PAS to assess renal morphology and glomerulosclerosis.
-
-
Molecular Analysis (Western Blotting):
-
Homogenize kidney tissue to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf-2, p-NF-κB, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
This compound demonstrates significant potential as a therapeutic agent for diabetic nephropathy. Its ability to mitigate oxidative stress and inflammation through the Nrf-2/NF-κB signaling pathway provides a strong rationale for its further development. The protocols and data presented here offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in the context of diabetic kidney disease.
References
- 1. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF- κ B Signalling Axis | Semantic Scholar [semanticscholar.org]
- 4. journalrip.com [journalrip.com]
- 5. The potential effects of dietary flavones on diabetic nephropathy; a review of mechanisms [journalrip.com]
- 6. Oxidative stress and inflammation in diabetic nephropathy: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Stress: A Culprit in the Progression of Diabetic Kidney Disease [mdpi.com]
- 8. Oxidative Stress: A Culprit in the Progression of Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Cupressuflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cupressuflavone, a biflavonoid found in several plant species including Juniperus sabina and Cupressus macrocarpa, has demonstrated significant neuroprotective potential.[1][2] Preclinical studies suggest that its therapeutic effects are rooted in its potent anti-inflammatory and antioxidant properties.[1][2] These application notes provide a comprehensive guide to the cell-based assays used to evaluate and characterize the neuroprotective mechanisms of this compound, focusing on its ability to mitigate oxidative stress, inflammation, and apoptosis in neuronal cells. The provided protocols are designed for use in common neuronal cell line models such as SH-SY5Y and PC12 cells.
Key Neuroprotective Mechanisms of this compound
In vivo studies have elucidated several key pathways through which this compound exerts its neuroprotective effects. These include the suppression of inflammatory responses and the enhancement of endogenous antioxidant systems. A primary mechanism involves the downregulation of the HMGB1/TLR-4/NF-κB signaling pathway, which plays a crucial role in neuroinflammation.[1] Additionally, this compound has been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3]
Putative Neuroprotective Signaling Pathway of this compound
Caption: Putative neuroprotective signaling pathways of this compound.
Experimental Protocols
The following protocols outline key cell-based assays to investigate the neuroprotective effects of this compound.
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: General workflow for in vitro assessment of this compound's neuroprotective effects.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂ or 100 µM 6-OHDA) and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) vs. Control |
| Control (untreated) | - | 100 ± 5.0 |
| Neurotoxin (e.g., H₂O₂) | 100 | 52 ± 4.5 |
| This compound | 1 | 55 ± 5.2 |
| 10 | 75 ± 6.1 | |
| 50 | 92 ± 4.8 |
Cytotoxicity Assay (LDH Release Assay)
The lactate (B86563) dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Protocol:
-
Seed and treat cells with this compound and a neurotoxin as described in the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining substrate, dye, and cofactor solutions).[6]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
Data Presentation:
| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) |
| Control (untreated) | - | 5 ± 1.2 |
| Neurotoxin (e.g., H₂O₂) | 100 | 85 ± 7.3 |
| This compound | 1 | 78 ± 6.5 |
| 10 | 45 ± 5.1 | |
| 50 | 15 ± 2.8 |
Reactive Oxygen Species (ROS) Accumulation Assay (DCFH-DA Assay)
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
Protocol:
-
Seed and treat cells with this compound and a neurotoxin in a 24-well or 96-well plate.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.[7]
-
Wash the cells with PBS to remove excess DCFH-DA.[7]
-
Measure the fluorescence intensity using a fluorescence microscope or microplate reader (excitation ~485 nm, emission ~530 nm).[7]
Data Presentation:
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 8.0 |
| Neurotoxin (e.g., H₂O₂) | 100 | 350 ± 25.0 |
| This compound | 1 | 310 ± 22.0 |
| 10 | 180 ± 15.0 | |
| 50 | 110 ± 9.5 |
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Seed and treat cells with this compound and a neurotoxin in a 6-well plate.
-
After treatment, lyse the cells and determine the protein concentration.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).[8]
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each lysate sample.[8]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[9][10]
-
Incubate at 37°C for 1-2 hours.[9]
-
Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 380/420-460 nm (for fluorometric).[10][11]
Data Presentation:
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control (untreated) | - | 1.0 ± 0.1 |
| Neurotoxin (e.g., H₂O₂) | 100 | 4.5 ± 0.4 |
| This compound | 1 | 4.1 ± 0.3 |
| 10 | 2.2 ± 0.2 | |
| 50 | 1.2 ± 0.1 |
Western Blot for Signaling Pathway Analysis
Western blotting can be used to analyze the protein expression levels in key signaling pathways, such as NF-κB and Nrf2.
Protocol:
-
Seed and treat cells as previously described.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Data Presentation:
| Treatment Group | p-NF-κB/NF-κB Ratio | Nrf2 Expression (Fold Change) | HO-1 Expression (Fold Change) |
| Control (untreated) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Neurotoxin (e.g., H₂O₂) | 3.8 ± 0.3 | 0.9 ± 0.1 | 1.2 ± 0.2 |
| This compound + Neurotoxin (50 µM) | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.0 ± 0.4 |
Conclusion
The described cell-based assays provide a robust framework for elucidating the neuroprotective effects of this compound. By systematically evaluating its impact on cell viability, cytotoxicity, oxidative stress, and apoptosis, researchers can gain valuable insights into its mechanisms of action. Furthermore, the analysis of key signaling pathways such as NF-κB and Nrf2 will help to fully characterize the molecular basis of this compound's neuroprotective potential, supporting its development as a therapeutic agent for neurodegenerative diseases.
References
- 1. Targeting inflammation and oxidative stress for protection against ischemic brain injury in rats using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 9. Caspase-3 Activity Assay [bio-protocol.org]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Investigating the Anticancer Mechanism of Cupressuflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the mechanism of action of Cupressuflavone, a biflavonoid with potential anticancer properties. The following protocols and data summaries are designed to facilitate research into its effects on cancer cell proliferation, apoptosis, cell cycle, and key signaling pathways.
Quantitative Data Summary
The cytotoxic effects of this compound and related flavonoids are summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. This data is crucial for determining the appropriate concentrations for in vitro experiments.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Butein | 8.66 | [1] |
| K562 | Leukemia | Butein | 13.91 | [1] |
| MDA-MB-231 | Breast Cancer | Butein | 22.36 | [1] |
| A375 | Melanoma | Butein | Not specified | [1] |
| PC-3 | Prostate Cancer | Butein | Not specified | [1] |
| DU 145 | Prostate Cancer | Butein | 90.52 | [1] |
| MCF7 | Breast Cancer | KHF16 | 5.6 | [2] |
| MDA-MB-231 | Breast Cancer | KHF16 | 6.8 | [2] |
| MDA-MB-468 | Breast Cancer | KHF16 | 9.2 | [2] |
| HTB-26 | Breast Cancer | Compound 1 | 10-50 | [3] |
| PC-3 | Pancreatic Cancer | Compound 1 | 10-50 | [3] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 | 10-50 | [3] |
| HCT116 | Colorectal Cancer | Compound 1 | 22.4 | [3] |
| HCT116 | Colorectal Cancer | Compound 2 | 0.34 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for elucidating the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
DMEM/RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9][10][11][12]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Signaling Pathways (PI3K/Akt & NF-κB)
This technique is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt and NF-κB signaling pathways.[13][14][15][16][17]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., p-Akt, Akt, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[18]
Materials:
-
Boyden chamber inserts with Matrigel-coated membranes
-
Cancer cells
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Crystal Violet stain
Protocol:
-
Rehydrate the Matrigel-coated inserts.
-
Seed cancer cells (pre-treated with this compound) in the upper chamber in serum-free medium.
-
Add medium containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface with Crystal Violet.
-
Count the stained cells under a microscope or elute the dye and measure the absorbance.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS using a fluorescent probe.[19][20][21][22][23]
Materials:
-
Cancer cells treated with this compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Treat cells with this compound for a specified time.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's mechanism of action.
Caption: Proposed mechanism of action of this compound in cancer cells.
References
- 1. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. youtube.com [youtube.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 21. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Detecting reactive oxygen species in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]
Application Notes & Protocols: A Validated HPTLC Method for the Quantification of Cupressuflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cupressuflavone is a significant biflavonoid found in several species of the Cupressaceae family and is recognized as a key chemotaxonomic marker for the Cupressus genus.[1][2] It has garnered interest for its potential therapeutic properties. To ensure the quality and consistency of raw plant materials and finished herbal products containing this compound, a reliable and validated analytical method for its quantification is essential. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective solution for the quantitative analysis of phytochemicals.[3][4] This document provides a detailed protocol for a validated HPTLC method for the quantification of this compound.
Principle of the Method
This HPTLC method is based on the principle of adsorption chromatography, where components of a mixture are separated on a high-performance silica (B1680970) gel stationary phase.[4] The separation is achieved using a specific mobile phase, and the quantification of this compound is performed via densitometric scanning at its wavelength of maximum absorbance.[3][4] The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[5]
Experimental Protocols
Materials and Reagents
-
Standard: this compound (purity ≥ 98%)
-
Solvents: Toluene, Pyridine, Formic Acid (all analytical grade)
-
Stationary Phase: HPTLC plates pre-coated with Silica Gel 60 F254 (20 x 10 cm)
-
Sample Preparation: Methanol (B129727) (analytical grade) for extraction.
Instrumentation
-
HPTLC Applicator (e.g., Linomat 5)
-
HPTLC Developing Chamber (e.g., Twin Trough Chamber)
-
HPTLC Scanner (densitometer)
-
UV-Vis Spectrophotometer
-
Analytical Balance
-
Micropipettes
-
Ultrasonic Bath
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with methanol.
Sample Solution:
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract with 25 mL of methanol in a stoppered flask, sonicate for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a known volume of methanol (e.g., 5 mL) to obtain the sample solution.
Chromatographic Conditions
| Parameter | Specification |
| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 |
| Mobile Phase | Toluene: Pyridine: Formic Acid (100:20:7, v/v/v) |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending |
| Development Distance | 8 cm |
| Drying | Air-dry the plate in a fume hood |
| Detection Wavelength | Densitometric scanning at ~330-350 nm |
Experimental Workflow
Caption: HPTLC analysis workflow for this compound quantification.
Method Validation
The developed HPTLC method must be validated as per ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98-102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined by the signal-to-noise ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by the signal-to-noise ratio (S/N) of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The Rf value and UV spectrum of the analyte in the sample should match that of the standard. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD < 2% after minor changes in mobile phase composition, saturation time, etc. |
Data Presentation
Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | [Insert Data] |
| 20 | [Insert Data] |
| 40 | [Insert Data] |
| 60 | [Insert Data] |
| 80 | [Insert Data] |
| 100 | [Insert Data] |
| r² | [Insert Value] |
Summary of Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 100 |
| Correlation Coefficient (r²) | [Insert Value] |
| Intra-day Precision (%RSD) | [Insert Value] |
| Inter-day Precision (%RSD) | [Insert Value] |
| Accuracy (% Recovery) | [Insert Value] |
| LOD (µg/mL) | [Insert Value] |
| LOQ (µg/mL) | [Insert Value] |
| Specificity | Specific |
| Robustness | Robust |
Logical Relationship for Method Validation
Caption: Logical flow from method development to a validated analytical method.
Conclusion
The described HPTLC method provides a straightforward, accurate, and precise approach for the quantitative determination of this compound in plant extracts and herbal formulations. The validation of this method in accordance with ICH guidelines ensures its reliability for routine quality control analysis. This application note serves as a comprehensive guide for researchers and industry professionals in implementing this HPTLC method for this compound quantification.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Cupressuflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cupressuflavone derivatives and the subsequent evaluation of their structure-activity relationships (SAR). This document outlines detailed protocols for chemical synthesis and key biological assays, presents quantitative data in a structured format, and includes visualizations of experimental workflows and relevant signaling pathways.
Introduction to this compound and SAR Studies
This compound, a biflavonoid composed of two apigenin (B1666066) units linked by a C8-C8" bond, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and hepato- and nephroprotective effects.[1][2] The modification of its structure to generate derivatives is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For flavonoids, key structural features influencing activity include the hydroxylation pattern of the B-ring, the presence of a C2-C3 double bond, and the 4-keto group in the C-ring. SAR studies on this compound derivatives aim to identify the specific moieties responsible for their therapeutic effects, guiding the design of more effective drug candidates.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established methods for biflavonoid synthesis. The following protocols describe three common approaches: Ullmann coupling, Suzuki-Miyaura cross-coupling, and oxidative coupling.
General Experimental Workflow for Synthesis and Purification
The overall process for synthesizing and purifying this compound derivatives is depicted below.
Caption: General workflow for the synthesis and purification of this compound derivatives.
Protocol 1: Synthesis via Ullmann Coupling
The Ullmann coupling reaction is a classic method for the formation of biaryl linkages, making it suitable for the synthesis of C-C linked biflavonoids like this compound.[3] This protocol provides a general procedure for the homocoupling of a halogenated apigenin derivative.
Materials:
-
8-Iodoapigenin trimethyl ether
-
Copper powder or Copper(I) salt (e.g., CuI)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-iodoapigenin trimethyl ether (1 equivalent) and copper powder (2-3 equivalents).
-
Add dry DMF to the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of 10% aqueous ammonia (B1221849) to complex the copper salts.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound hexamethyl ether.
-
Demethylation of the protecting groups can be achieved using a reagent such as boron tribromide (BBr₃) to yield this compound.
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, offering milder reaction conditions and greater functional group tolerance compared to the Ullmann coupling.[4][5]
Materials:
-
8-Bromoapigenin trimethyl ether (1 equivalent)
-
Apigenin-8-boronic acid trimethyl ether (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., aqueous Na₂CO₃ or K₃PO₄)
-
Solvent system (e.g., DMF/water or Toluene/Ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a degassed solution of DMF and water (e.g., 9:1 v/v) in a Schlenk flask, add 8-bromoapigenin trimethyl ether, apigenin-8-boronic acid trimethyl ether, and the base.
-
Bubble inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Perform demethylation as described in the Ullmann coupling protocol to obtain the final this compound derivative.
Protocol 3: Catalyst-Free Oxidative Coupling
A more recent and environmentally friendly approach involves the catalyst-free oxidative coupling of flavone (B191248) monomers in alkaline water, using molecular oxygen as the oxidant.[6][7][8][9]
Materials:
-
Apigenin
-
Alkaline water (e.g., pH 11.5)
-
Oxygen source (e.g., ambient air)
-
Standard glassware
Procedure:
-
Dissolve apigenin in food-grade alkaline water in a flask open to the air.
-
Stir the solution vigorously at room temperature for 24-48 hours. The reaction can be monitored by observing the color change of the solution and by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the crude this compound by column chromatography.
Biological Activity Assays for SAR Studies
To establish a structure-activity relationship, the synthesized this compound derivatives are subjected to a panel of biological assays. The following protocols for antioxidant and anti-inflammatory activity are provided as examples.
Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.[10][11][12][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound derivatives (test samples)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the test samples or standard to respective wells.
-
Add 50 µL of methanol to a well to serve as a blank.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test samples to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 5: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of compounds.[14][15][16][17][18]
Materials:
-
Male Swiss albino mice or Wistar rats
-
Carrageenan (1% w/v in saline)
-
This compound derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for different doses of the this compound derivatives.
-
Administer the test compounds and the standard drug orally or intraperitoneally 60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [ (V_control - V_treated) / V_control ] x 100
-
Where V_control is the average paw volume of the control group and V_treated is the average paw volume of the treated group.
-
-
Data Presentation for SAR Analysis
The quantitative data obtained from the biological assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound | R¹ | R² | R³ | R⁴ | Antioxidant Activity (DPPH, IC₅₀ in µM) | Anti-inflammatory Activity (% Inhibition of Edema at 100 mg/kg) |
| This compound | H | H | H | H | 15.2 | 64% |
| Derivative 1 | OCH₃ | H | H | H | 25.8 | 52% |
| Derivative 2 | H | OH | H | H | 12.5 | 71% |
| Derivative 3 | H | H | OCH₃ | H | 18.9 | 58% |
| Derivative 4 | H | H | H | OH | 13.1 | 68% |
| Derivative 5 | OCH₃ | OCH₃ | H | H | 35.4 | 45% |
| Ascorbic Acid | - | - | - | - | 8.5 | - |
| Indomethacin | - | - | - | - | - | 75% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Signaling Pathway Modulation by this compound
This compound has been shown to exert its anti-inflammatory and antioxidant effects by modulating key signaling pathways, such as the Nrf-2/NF-κB axis.[19] Understanding these pathways is crucial for elucidating the mechanism of action of this compound derivatives.
The NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[20][21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-free oxidative coupling of flavones in food grade alkaline water | EurekAlert! [eurekalert.org]
- 8. Oxygen mediated oxidative couplings of flavones in alkaline water [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 13. marinebiology.pt [marinebiology.pt]
- 14. inotiv.com [inotiv.com]
- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytopharmajournal.com [phytopharmajournal.com]
- 19. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cupressuflavone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble biflavonoid, cupressuflavone, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a biflavonoid, a type of polyphenol found in plants of the Cupressus genus.[1] Its complex, non-polar structure leads to low aqueous solubility, making it difficult to prepare solutions for in vitro assays and often leading to precipitation in cell culture media.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Precipitation can appear as a fine, crystalline, or amorphous powder in your culture medium. You might also observe cloudiness, turbidity, or a thin film on the surface of the culture vessel. It's crucial to distinguish this from microbial contamination through microscopic examination.
Q3: Can the final concentration of the organic solvent used to dissolve this compound affect my cells?
A3: Yes, organic solvents like Dimethyl Sulfoxide (DMSO) can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q4: How should I prepare a stock solution of this compound?
A4: A common method is to dissolve this compound in an organic solvent. For instance, a stock solution can be prepared by dissolving 5 mg of this compound in 5 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and DMSO to achieve a concentration of 1 mg/mL.[2] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide addresses common issues encountered when preparing and using this compound in in vitro experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous media | Rapid change in solvent polarity. | Add the stock solution to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. |
| Final concentration exceeds solubility limit in the aqueous medium. | Lower the final concentration of this compound in your assay. Determine the maximum soluble concentration empirically by preparing serial dilutions. | |
| Precipitation observed in the cell culture vessel during incubation | Temperature fluctuations. | Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door. |
| Interaction with media components (e.g., proteins in serum). | Test the solubility of this compound in serum-free media first. If precipitation occurs in serum-containing media, consider reducing the serum percentage. | |
| pH of the medium. | The solubility of flavonoids can be pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. | |
| Inconsistent experimental results | Degradation of this compound in the aqueous medium. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific cell culture medium over time using analytical methods like HPLC. |
Quantitative Data: Solubility of this compound
The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of available data.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 185.71 mM) | Hygroscopic DMSO can impact solubility; use a fresh, unopened bottle for best results.[3] |
| Acetonitrile:DMSO (1:1, v/v) | 1 mg/mL | A stock solution of 1 mg/mL can be prepared in this mixture.[2] |
| Ethanol | Sparingly soluble | Quantitative data is not readily available, but flavonoids generally have limited solubility in pure ethanol. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very poorly soluble | Expected to be in the low µM range or less. The aqueous solubility of flavonoids is generally low.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 538.46 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.38 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] This is a general protocol that should be optimized for specific experimental needs.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.45 µm filter
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Ratio Selection: Decide on a molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Cyclodextrin (B1172386) Solution Preparation: Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v) and stir until fully dissolved.
-
This compound Addition: Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.
-
Complexation: Seal the container and stir the mixture at room temperature, protected from light, for 24-72 hours.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any un-complexed, undissolved this compound.
-
Lyophilization: Freeze the filtered solution (e.g., at -80°C) and then lyophilize for approximately 48 hours to obtain a solid powder of the inclusion complex.
-
Reconstitution: The resulting powder can be dissolved in water or cell culture medium at a significantly higher concentration than the free compound.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A workflow for preparing and troubleshooting this compound solutions for in vitro assays.
Signaling Pathway: this compound's Effect on Nrf2 and NF-κB
Caption: this compound's dual action on Nrf2 activation and NF-κB inhibition.
References
Stability of Cupressuflavone in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cupressuflavone in various solvents and across different pH ranges. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work with this biflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to prepare stock solutions in DMSO and store them at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility.[1] For analytical purposes, such as HPLC, a mixture of acetonitrile (B52724) and DMSO (1:1, v/v) can be used to prepare stock solutions.[2]
Q2: How stable is this compound in aqueous solutions?
A2: While specific kinetic data on the stability of this compound in aqueous solutions is not extensively documented in publicly available literature, polyphenolic compounds, in general, can be susceptible to degradation in aqueous media, especially at neutral to high pH, due to oxidation.[3][4] It is recommended to prepare fresh aqueous dilutions from a DMSO stock solution for experiments and to minimize their storage time.
Q3: What is the optimal pH range for maintaining the stability of this compound in solutions?
A3: There is limited specific data on the pH stability profile of this compound. However, a study on the tissue culture of Cupressus sempervirens adjusted the medium pH to 5.7-5.8, suggesting that this compound is stable in this slightly acidic environment.[5][6] As a flavonoid, this compound is likely to be more stable in acidic to neutral conditions and may degrade in alkaline solutions.[3] It is crucial to perform pH-dependent stability studies to determine the optimal pH range for your specific application.
Q4: Are there any known signaling pathways affected by this compound?
A4: Yes, this compound has been shown to ameliorate diabetic nephropathy by inhibiting oxidative stress and inflammation through the Nrf-2/NF-κB signaling axis.[1] It upregulates the nuclear factor erythroid 2-related factor 2 (Nrf-2) and downregulates the expression of phosphorylated nuclear factor kappa B (p-NF-κB).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous buffer, especially at neutral or alkaline pH. Consider conducting a time-course experiment to assess stability in your specific assay medium. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your experimental system (e.g., cells, enzymes). Typically, a final DMSO concentration of <0.5% is recommended for cell-based assays. |
| Appearance of unknown peaks in HPLC chromatograms over time. | Degradation of this compound. | This indicates instability under your storage or experimental conditions. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[6][7] |
| Loss of compound activity after storage. | Improper storage conditions leading to degradation. | Store stock solutions in anhydrous DMSO at -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use applications. |
Data on this compound Stability
While specific quantitative data for the stability of this compound across a wide range of solvents and pH values is limited in the available literature, the following tables provide a template for researchers to systematically collect and organize their own stability data.
Table 1: Solubility and Stability of this compound in Common Solvents
| Solvent | Solubility (Qualitative) | Storage Temperature | Observed Degradation (Template for User Data) | Analytical Method |
| DMSO | Soluble (≥100 mg/mL)[1] | -20°C / -80°C | e.g., <5% degradation after 1 month at -20°C | HPLC-DAD |
| Ethanol | User to determine | User to determine | User to determine | HPLC-DAD |
| Methanol | User to determine | User to determine | User to determine | HPLC-DAD |
| Acetonitrile | User to determine | User to determine | User to determine | HPLC-DAD |
| Water | User to determine | User to determine | User to determine | HPLC-DAD |
| PBS (pH 7.4) | User to determine | User to determine | User to determine | HPLC-DAD |
Table 2: pH-Dependent Stability of this compound (Template for User Data)
| pH | Buffer System | Temperature (°C) | Time Points (hours) | Remaining this compound (%) | Half-life (t½) (hours) | Degradation Products Observed |
| 2.0 | 0.1 M HCl | e.g., 37 | e.g., 0, 2, 4, 8, 12, 24 | User to determine | User to determine | User to determine |
| 4.5 | Acetate Buffer | e.g., 37 | e.g., 0, 2, 4, 8, 12, 24 | User to determine | User to determine | User to determine |
| 5.8 | Phosphate Buffer | e.g., 37 | e.g., 0, 2, 4, 8, 12, 24 | User to determine | User to determine | User to determine |
| 7.4 | Phosphate Buffer | e.g., 37 | e.g., 0, 2, 4, 8, 12, 24 | User to determine | User to determine | User to determine |
| 9.0 | Borate Buffer | e.g., 37 | e.g., 0, 2, 4, 8, 12, 24 | User to determine | User to determine | User to determine |
| 12.0 | 0.1 M NaOH | e.g., 37 | e.g., 0, 2, 4, 8, 12, 24 | User to determine | User to determine | User to determine |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[7][8]
Objective: To investigate the degradation of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).
Materials:
-
This compound standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a DAD or UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[9]
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile:DMSO (1:1, v/v).[2]
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Also, expose a solution of this compound to the same thermal stress.
-
At each time point, withdraw a sample, dissolve/dilute it with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound. The target degradation is between 5-20%.[3]
-
Assess the peak purity of the this compound peak in the stressed samples to ensure the method is stability-indicating.
-
Calculate the mass balance to account for the parent drug and all degradation products.[3]
-
Visualizations
Signaling Pathway
Caption: this compound's modulation of the Nrf-2/NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. sgs.com [sgs.com]
- 4. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Separation of Cupressuflavone and Amentoflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of the biflavonoids Cupressuflavone and Amentoflavone (B1664850).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound and Amentoflavone.
Q1: Why am I getting poor resolution between this compound and Amentoflavone peaks using my HPLC method?
A1: Poor resolution is a common challenge due to the structural similarity of these two biflavonoids. Several factors in your HPLC method could be the cause. Here’s a step-by-step guide to troubleshoot this issue:
-
Mobile Phase Composition: The choice of organic modifier is critical.
-
Issue: Using a mobile phase containing methanol (B129727) and water often results in inadequate resolution for this compound and Amentoflavone. The peaks may not be resolved from each other.[1]
-
Solution: An optimal mobile phase has been shown to be a mixture of water, acetonitrile (B52724), and formic acid (e.g., 60:40:0.1%, v/v/v).[1][2][3] Acetonitrile generally provides better separation for these compounds compared to methanol.[1] The addition of formic acid helps to improve peak shape and resolution by controlling the ionization of the phenolic hydroxyl groups.
-
-
Column Choice: The stationary phase plays a significant role.
-
Flow Rate: The flow rate affects the time the analytes interact with the stationary phase.
Q2: My peaks for this compound and Amentoflavone are tailing. What can I do to improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.
-
Mobile Phase pH: The phenolic hydroxyl groups on this compound and Amentoflavone can interact with residual silanols on the silica-based stationary phase, leading to tailing.
-
Solution: Adding a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can suppress the ionization of the silanol (B1196071) groups and the phenolic hydroxyls on the analytes, thereby reducing these secondary interactions and improving peak symmetry.
-
-
Column Contamination: Buildup of contaminants on the column can also lead to peak tailing.
-
Solution: Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, consider using a guard column to protect the analytical column from contaminants in the sample.
-
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Q3: I am not getting reproducible retention times for my peaks. What is causing this variability?
A3: Fluctuations in retention times can be due to several factors related to the HPLC system and method parameters.
-
Column Temperature: Even small variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature (e.g., 25°C).[2] This will ensure consistent retention times between runs.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the solvents in a single container is recommended over online mixing if you suspect issues with the pump's proportioning valves. Always degas the mobile phase before use.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is particularly important when changing mobile phases.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC-DAD method for the separation of this compound and Amentoflavone?
A1: A well-established and validated isocratic reverse-phase HPLC-DAD method uses the following parameters[1][2][3]:
-
Column: C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: Water: Acetonitrile: Formic Acid (60:40:0.1%, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
Q2: What are the expected retention times and resolution for this compound and Amentoflavone with the recommended method?
A2: Using the method described above, the approximate retention times are[1][2]:
-
This compound (CPF): ~5.06 minutes
-
Amentoflavone (AMF): ~6.87 minutes The resolution (Rs) between the two peaks is typically ≥ 2.62, indicating a good separation.[1]
Q3: How does changing the organic solvent from acetonitrile to methanol affect the separation?
A3: For the separation of this compound and Amentoflavone, using methanol in the mobile phase instead of acetonitrile leads to a significant loss of resolution.[1] Attempts to separate these compounds using a mobile phase containing a mixture of methanol and water have been unsuccessful in achieving reasonable resolution.[1] Acetonitrile provides the necessary selectivity for a baseline separation.
Q4: What is the importance of adding formic acid to the mobile phase?
A4: Adding a small amount of formic acid (0.1%) to the mobile phase serves two main purposes:
-
It helps to suppress the ionization of the phenolic hydroxyl groups on the biflavonoids, which results in sharper, more symmetrical peaks.
-
It controls the ionization of residual silanol groups on the silica-based C18 column, minimizing secondary interactions that can cause peak tailing.
Q5: Are there alternative techniques to HPLC for separating this compound and Amentoflavone?
A5: Yes, High-Speed Counter-Current Chromatography (HSCCC) is a viable alternative for the preparative separation of flavonoids.[4][5] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous in preventing irreversible adsorption of the sample and achieving high recovery.[4][5] The selection of a suitable two-phase solvent system is crucial for a successful HSCCC separation.
Q6: How should I prepare standard solutions of this compound and Amentoflavone?
A6: Stock standard solutions can be prepared by dissolving the pure compounds in a mixture of acetonitrile and DMSO (1:1, v/v) at a concentration of, for example, 1 mg/mL.[1] Working standard solutions can then be prepared daily by diluting the stock solutions with acetonitrile to the desired concentration range for building a calibration curve.[1]
Q7: What are the stability considerations for this compound and Amentoflavone during analysis?
A7: While specific stability data for this compound and Amentoflavone under HPLC conditions is limited, flavonoids, in general, can be susceptible to degradation, especially at non-neutral pH and when exposed to light and high temperatures. It is advisable to prepare fresh working solutions daily and store stock solutions at a low temperature (e.g., 4°C) and protected from light.[1] For amentoflavone derivatives like hexaacetate, hydrolysis can occur, particularly at neutral to basic pH.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated HPLC-DAD method for the analysis of this compound and Amentoflavone.[1][2][3]
Table 1: Chromatographic Parameters
| Parameter | This compound (CPF) | Amentoflavone (AMF) |
| Retention Time (min) | 5.061 ± 0.0004 | 6.865 ± 0.0005 |
| Resolution (Rs) | \multicolumn{2}{c | }{≥ 2.62} |
| Selectivity (α) | \multicolumn{2}{c | }{1.47 - 3.15} |
Table 2: Method Validation Parameters
| Parameter | This compound (CPF) | Amentoflavone (AMF) |
| Linearity Range (µg/mL) | 0.5 - 40 | 0.5 - 40 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.15 | 0.14 |
| LOQ (µg/mL) | 0.47 | 0.43 |
| Intra- & Inter-day Precision (RSD%) | < 3% | < 3% |
| Intra- & Inter-day Accuracy (RE%) | < 15% | < 15% |
Experimental Protocols
Protocol 1: Analytical HPLC-DAD Separation of this compound and Amentoflavone [1][2][3]
-
Instrumentation: HPLC system with a DAD or UV detector, a C18 column (150mm x 4.6mm, 5µm), and a column oven.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Water:Acetonitrile:Formic Acid in a 60:40:0.1 volume ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25°C.
-
Set the detection wavelength to 330 nm.
-
-
Sample Preparation:
-
Prepare stock solutions of CPF and AMF standards (e.g., 1 mg/mL) in a 1:1 (v/v) mixture of acetonitrile and DMSO.
-
Prepare working standards by diluting the stock solution with acetonitrile.
-
For plant extracts, dissolve the extract in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject 5 µL of the sample or standard solution and record the chromatogram.
Protocol 2: General Procedure for Preparative HSCCC of Flavonoids [4]
-
Solvent System Selection: Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water). The ideal system should provide a partition coefficient (K) between 0.5 and 2 for the target compounds.
-
HSCCC System Preparation:
-
Fill the entire coiled column with the stationary phase (e.g., the upper phase).
-
Rotate the apparatus at a specific speed (e.g., 850 rpm).
-
Pump the mobile phase (e.g., the lower phase) into the column at a set flow rate.
-
-
Sample Injection: Once the system reaches hydrodynamic equilibrium (i.e., the mobile phase elutes from the outlet and a stable retention of the stationary phase is achieved), inject the sample solution (dissolved in a mixture of the upper and lower phases).
-
Fraction Collection: Continuously pump the mobile phase and collect fractions at the outlet.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing the purified compounds.
Visualizations
Caption: Troubleshooting workflow for poor resolution in HPLC separation.
Caption: Common causes and solutions for peak tailing.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
Optimization of mobile phase for Cupressuflavone HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of cupressuflavone.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape is a common issue in HPLC analysis. Here are several potential causes and solutions related to the mobile phase and other factors:
-
Secondary Interactions: Peak tailing for phenolic compounds like this compound can occur due to interactions between the analyte's hydroxyl groups and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1]
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is 1.5 to 2 units away from the pKa of this compound to maintain a consistent ionization state.[1] The addition of a small amount of an acid, like formic acid (0.1%), to the mobile phase can help to suppress the ionization of silanol groups and improve peak shape.[2][3][4]
-
Solution 2: Use a Buffer: Incorporating a buffer into your mobile phase can help maintain a constant pH and improve peak symmetry.[1]
-
Solution 3: Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block residual silanol groups. If you are not already using one, switching to a fully end-capped C18 or C8 column is recommended.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Injection Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column or degradation of the packed bed can lead to poor peak shape.[1][5] A blocked inlet frit can also cause peak distortion.[1][5]
Question: My this compound peak retention time is shifting between injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your results. Here are some common causes and solutions:
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent composition over time can lead to retention time shifts.[7]
-
Solution 1: Precise Preparation: Ensure accurate and consistent preparation of the mobile phase for every run.
-
Solution 2: Degassing: Thoroughly degas the mobile phase before use to prevent bubble formation, which can affect the pump's performance and lead to flow rate fluctuations.[8]
-
Solution 3: Fresh Mobile Phase: Prepare fresh mobile phase daily, as the composition of mixed solvents can change over time due to evaporation of the more volatile components.
-
-
Fluctuations in Column Temperature: Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to shifts in retention time.[7][9]
-
Inconsistent Flow Rate: Issues with the HPLC pump can cause variations in the flow rate, directly impacting retention times.[9]
-
Solution: Regularly maintain and calibrate your HPLC pump. Check for leaks in the system.
-
Question: I am observing a drifting baseline during my gradient elution. What should I do?
Answer:
Baseline drift is a common problem in gradient elution and can be caused by the changing composition of the mobile phase.[11]
-
Mismatched UV Absorbance of Solvents: If the solvents in your mobile phase have different UV absorbance at the detection wavelength, the baseline will drift as the solvent ratio changes.[11]
-
Solution 1: Use High-Purity Solvents: Use HPLC-grade solvents to minimize impurities that may absorb UV light.
-
Solution 2: Choose an Appropriate Wavelength: Select a detection wavelength where the mobile phase solvents have minimal absorbance. For this compound, a wavelength of 330 nm or 350 nm is commonly used.[2][4][12]
-
Solution 3: Diode Array Detector (DAD) Reference Wavelength: If using a DAD, you can set a reference wavelength to compensate for changes in the background absorbance.[11]
-
-
Temperature Effects: Fluctuations in temperature can also contribute to baseline drift.
-
Solution: Use a column oven and ensure the mobile phase is at a stable temperature before it enters the detector.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid added to improve peak shape.[2][13] An isocratic mobile phase of water:acetonitrile:formic acid (60:40:0.1%, v/v/v) has been shown to provide good resolution.[2][3][4]
Q2: Should I use isocratic or gradient elution for my analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition and is suitable for simple mixtures where the compounds have similar polarities.[14][15] It is often simpler to set up and provides good reproducibility.[14][15]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent.[14][16] It is ideal for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[14][16] If your sample contains other flavonoids or biflavonoids in addition to this compound, a gradient method may be necessary to achieve adequate separation.[12][17]
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also a stronger solvent than methanol in many cases, leading to shorter retention times.
-
Methanol: Can offer different selectivity for certain compounds compared to acetonitrile. Trying both solvents during method development can be beneficial. One study noted that a mobile phase containing methanol with water did not provide reasonable resolution for this compound and amentoflavone (B1664850).[2]
Q4: What is the purpose of adding an acid like formic acid or phosphoric acid to the mobile phase?
Adding a small amount of acid to the mobile phase serves two main purposes in the analysis of phenolic compounds like this compound:
-
Improves Peak Shape: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing peak tailing.[1]
-
Controls Analyte Ionization: It ensures that the acidic hydroxyl groups on the this compound molecule are protonated, leading to more consistent retention and better peak shape.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Analysis
This protocol is based on a validated method for the analysis of this compound and amentoflavone.[2][3][4]
-
Instrumentation: HPLC system with a PDA detector.[2]
-
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).[2][3][4]
-
Mobile Phase: Water: Acetonitrile: Formic Acid (60:40:0.1%, v/v/v).[2][3][4]
-
Injection Volume: 5 µL.[3]
-
Procedure:
-
Prepare the mobile phase by mixing the components in the specified ratio.
-
Filter the mobile phase through a 0.45 µm filter and degas it.[3]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Inject the sample and record the chromatogram.
-
Protocol 2: Gradient HPLC Method for Flavonoid and Biflavonoid Analysis (Including this compound)
This protocol is adapted from a method used for the analysis of multiple flavonoids and biflavonoids in plant extracts.[12][17]
-
Instrumentation: HPLC system with a DAD or MS detector.[12][17]
-
Column: C18 column (e.g., Luna C18(2)).[12]
-
Mobile Phase:
-
Flow Rate: 0.6 mL/min.[12]
-
Detection Wavelength: 350 nm.[12]
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 93 | 7 |
| 13 | 25 | 75 |
| Further steps to be optimized based on the specific sample | ||
| This is an example starting gradient; the gradient profile should be optimized for your specific separation needs. |
-
Procedure:
-
Prepare mobile phases A and B.
-
Filter and degas the mobile phases.
-
Equilibrate the column with the initial mobile phase composition.
-
Prepare and filter the sample.
-
Inject the sample and run the gradient program.
-
Data Presentation
Table 1: Comparison of Isocratic HPLC Methods for this compound Analysis
| Parameter | Method 1 |
| Column | C18 (150 x 4.6 mm, 5 µm)[2][3][4] |
| Mobile Phase | Water:Acetonitrile:Formic Acid (60:40:0.1%)[2][3][4] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Detection | 330 nm[2][3][4] |
| Temperature | 25 °C[3][10] |
| Retention Time | ~5.06 min[2] |
Table 2: Example Gradient HPLC Method Parameters
| Parameter | Method 2 |
| Column | C18[12] |
| Mobile Phase A | Water with Phosphoric Acid (pH 3.2)[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 0.6 mL/min[12] |
| Detection | 350 nm[12] |
| Gradient | 7% to 75% Acetonitrile in 13 min[12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Quantify Mobile Phase Stability in HPLC—Consistency Tests [eureka.patsnap.com]
- 8. immun.lth.se [immun.lth.se]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. uhplcs.com [uhplcs.com]
- 16. mastelf.com [mastelf.com]
- 17. flore.unifi.it [flore.unifi.it]
Technical Support Center: Minimizing Degradation of Cupressuflavone During Extraction and Purification
For researchers, scientists, and drug development professionals working with cupressuflavone, ensuring its stability throughout extraction and purification is paramount to obtaining accurate results and developing viable therapeutic agents. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Troubleshooting/Optimization Steps |
| Incomplete Extraction | - Increase Extraction Time: Ensure sufficient contact time between the plant material and the solvent. - Optimize Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency. - Particle Size Reduction: Grind the plant material to a fine powder to increase the surface area for extraction. - Select Appropriate Solvent: Use solvents with suitable polarity. Methanol and ethanol (B145695) are commonly used for flavonoid extraction.[1][2] |
| Degradation During Extraction | - Temperature Control: Avoid high temperatures, especially during methods like Soxhlet extraction. Consider using temperature-controlled ultrasound or microwave-assisted extraction. Flavonoids are generally sensitive to high temperatures.[3] - pH Management: Avoid extreme pH conditions in the extraction solvent. Slightly acidic conditions may be beneficial, but strong acids or bases can cause degradation.[4] - Light Protection: Protect the extraction vessel from direct light exposure, as flavonoids can be light-sensitive.[5] |
| Choice of Extraction Method | - Method Comparison: Conventional methods like maceration may be less efficient than modern techniques.[6] Consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields and shorter extraction times.[7][8][9] |
Issue 2: Presence of Degradation Products in the Purified this compound Sample
| Potential Cause | Troubleshooting/Optimization Steps |
| Harsh Purification Conditions | - pH of Mobile Phase: For column chromatography and HPLC, use a mobile phase with a neutral or slightly acidic pH. The addition of a small amount of formic acid or acetic acid (e.g., 0.1%) is common.[10] - Temperature Control: If possible, perform purification steps at room temperature or below to minimize thermal degradation. - Solvent Choice: Ensure the solvents used for purification do not react with this compound. |
| Exposure to Light | - Use Amber Glassware: Protect all solutions and fractions containing this compound from light by using amber-colored glassware or by wrapping containers in aluminum foil. |
| Prolonged Processing Time | - Optimize Workflow: Streamline the purification process to minimize the time the compound spends in solution. - Evaporation Conditions: When removing solvents, use a rotary evaporator at a controlled, low temperature and reduced pressure. |
Frequently Asked Questions (FAQs)
Extraction
Q1: What are the recommended solvents for extracting this compound?
A1: Methanol and ethanol are the most commonly recommended solvents for extracting flavonoids, including this compound, due to their appropriate polarity.[1][2] The choice of solvent can significantly impact the extraction efficiency.[1][11][12]
Q2: How can I improve the efficiency of my extraction method?
A2: To improve extraction efficiency, consider optimizing parameters such as the solvent-to-solid ratio, extraction time, temperature, and particle size of the plant material. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration.[6][7][9]
Q3: What conditions should I avoid during extraction to prevent this compound degradation?
A3: To minimize degradation, avoid high temperatures, extreme pH levels (both highly acidic and alkaline), and prolonged exposure to light.[3][4][5] Flavonoids are known to be sensitive to these factors.
Purification
Q4: What type of column chromatography is suitable for purifying this compound?
A4: Reversed-phase column chromatography using a C18 stationary phase is a common and effective method for purifying flavonoids like this compound. Normal-phase chromatography on silica (B1680970) gel can also be used. The choice of stationary phase is a critical step for achieving good separation.
Q5: What mobile phase composition is recommended for the HPLC purification of this compound?
A5: A common mobile phase for the reversed-phase HPLC of this compound is a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10][13] A gradient elution is typically used to achieve good separation from other compounds in the extract.
Q6: How can I improve the separation of this compound from other closely related biflavonoids?
A6: To improve separation, you can optimize the mobile phase composition, adjust the pH, change the column type (e.g., from C18 to a phenyl-hexyl column), or use a shallower gradient during elution.[14] Increasing the column length or using a column with a smaller particle size can also enhance resolution.[15][16]
Stability and Storage
Q7: How stable is this compound in solution?
A7: The stability of this compound in solution is pH-dependent. Many flavonoids show instability in alkaline conditions.[4] For instance, the related flavone (B191248) apigenin (B1666066) is most stable at pH 3 and degrades at pH 5 and 7.[17] It is also sensitive to heat and light.
Q8: What are the optimal storage conditions for purified this compound?
A8: Purified this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C) in an amber vial to protect it from light. Long-term storage of flavonoids may not significantly affect their concentrations if stored properly.[18]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material (e.g., leaves of Cupressus species) at room temperature or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add a suitable solvent, such as 80% methanol, at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 30-60 minutes). These parameters should be optimized for maximum yield.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the crude extract in a desiccator in the dark until further purification.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane or chloroform).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or gradient manner.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing this compound degradation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. journal-jps.com [journal-jps.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. journal-jps.com [journal-jps.com]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cupressuflavone Resolution in Reversed-Phase Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reversed-phase chromatographic analysis of cupressuflavone.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor resolution between this compound and other closely related biflavonoids like amentoflavone (B1664850)?
A1: The most frequent cause of poor resolution is an inadequately optimized mobile phase. The choice of organic solvent, the aqueous phase composition, and the pH are critical factors that govern the selectivity and retention of these structurally similar compounds. Additionally, the selection of the stationary phase, particularly the type of C18 column, plays a significant role.
Q2: Should I use an isocratic or a gradient elution method for analyzing this compound?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler, more reproducible, and suitable for less complex samples where this compound and a few other compounds of similar polarity are of interest.[1][2] It is often preferred for routine quality control applications due to its simplicity and reliability.
-
Gradient elution , where the mobile phase composition is changed over time, is generally more effective for complex samples containing compounds with a wide range of polarities. It can provide better resolution and shorter analysis times for complex mixtures.
Q3: What type of reversed-phase column is best suited for this compound analysis?
A3: A C18 column is the most commonly used and generally effective stationary phase for the separation of this compound and other biflavonoids.[1] However, not all C18 columns are the same. For improved peak shape and to minimize tailing, it is advisable to use a high-purity, end-capped C18 column. This is because the hydroxyl groups on the flavonoid structure can interact with residual silanol (B1196071) groups on the silica (B1680970) surface of the column, leading to peak tailing. End-capping effectively shields these silanol groups.
Q4: How does the mobile phase pH affect the separation of this compound?
A4: Mobile phase pH can significantly impact the retention and peak shape of phenolic compounds like this compound. Since this compound has acidic hydroxyl groups, its ionization state is pH-dependent. At a lower pH (e.g., around 3), the ionization of the hydroxyl groups is suppressed, leading to increased hydrophobicity and longer retention times, which can improve separation from other compounds. Acidifying the mobile phase with additives like formic acid or phosphoric acid is a common strategy to achieve better peak shape and resolution.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Amentoflavone
Symptoms:
-
Overlapping or co-eluting peaks for this compound and amentoflavone.
-
Resolution factor (Rs) less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier Ratio: If using acetonitrile (B52724):water, incrementally decrease the acetonitrile percentage to increase retention and potentially improve separation. 2. Change Organic Modifier: Substitute acetonitrile with methanol (B129727) or vice versa. Methanol can offer different selectivity for phenolic compounds. 3. Introduce an Acid Modifier: Add 0.1% formic acid or phosphoric acid to the mobile phase to suppress the ionization of the phenolic hydroxyl groups, which can enhance resolution.[1][2] |
| Inappropriate Stationary Phase | 1. Switch to a High-Purity, End-Capped C18 Column: This will minimize secondary interactions with residual silanols, leading to sharper peaks and better separation. 2. Consider a Phenyl-Hexyl Column: For challenging separations, a phenyl-hexyl stationary phase can provide alternative selectivity due to pi-pi interactions with the aromatic rings of the flavonoids. |
| Isocratic Elution is Insufficient | Switch to a Gradient Elution: A shallow gradient with a slow increase in the organic solvent concentration can effectively separate closely eluting compounds like this compound and amentoflavone. |
| Flow Rate is Too High | Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. |
Issue 2: this compound Peak Tailing
Symptoms:
-
Asymmetrical peak shape with a trailing edge.
-
Tailing factor greater than 1.2.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanols | 1. Use an End-Capped C18 Column: This is the most effective way to minimize silanol interactions. 2. Lower the Mobile Phase pH: Add 0.1% formic acid or another acidifier to the mobile phase to protonate the residual silanol groups, reducing their interaction with the hydroxyl groups of this compound. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent like 100% acetonitrile or isopropanol (B130326) to remove strongly retained contaminants. 2. Use a Guard Column: A guard column installed before the analytical column can protect it from contaminants and extend its lifetime. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and need replacement. |
| Sample Solvent Mismatch | Dissolve the Sample in the Initial Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent. |
Data Presentation
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) | C18 (e.g., Luna C18(2)) |
| Mobile Phase | Water:Acetonitrile:Formic Acid (60:40:0.1, v/v/v)[1][2] | A: Water (pH 3.2 with H₃PO₄), B: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[1][2] | 0.6 mL/min |
| Detection Wavelength | 330 nm[1][2] | 350 nm |
| This compound Retention Time (approx.) | 5.06 min[1][2] | Varies with gradient program |
| Amentoflavone Retention Time (approx.) | 6.87 min[1][2] | Varies with gradient program |
| Resolution (Rs) between this compound and Amentoflavone | ≥ 2.62[1] | Baseline separation reported |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound and Amentoflavone
This protocol is based on a validated method for the simultaneous determination of this compound and amentoflavone.[1][2]
-
Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm I.D., 5 µm particle size.
-
Column Temperature: 25 °C.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of water, acetonitrile, and formic acid in the ratio of 60:40:0.1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 330 nm.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound and amentoflavone standards in a suitable solvent (e.g., acetonitrile:DMSO 1:1, v/v).
-
Prepare working standards by diluting the stock solutions with acetonitrile.
-
Extract plant material or other samples with an appropriate solvent and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify this compound and amentoflavone based on their retention times compared to the standards.
-
Visualizations
Caption: Troubleshooting workflow for enhancing this compound resolution.
Caption: Decision guide for selecting between isocratic and gradient elution.
References
Technical Support Center: Analysis of Cupressuflavone by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of cupressuflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a major biflavonoid found in many species of the Cupressaceae family.[1][2] Biflavonoids are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[3] Accurate and precise quantification of this compound in complex biological matrices is crucial for understanding its bioavailability, metabolism, and mechanism of action in pharmacokinetic studies, quality control of herbal medicines, and pharmacological research.[3][4]
Q2: What are matrix effects in LC-MS analysis and how do they affect this compound quantification?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4][5] The "matrix" refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.
Q3: What are the common indicators of matrix effects in the analysis of this compound?
Common signs of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[4]
-
Inaccurate quantification, leading to high variability in concentration measurements.[4]
-
Non-linear calibration curves.[4]
-
Inconsistent peak areas for quality control (QC) samples.[4]
-
Peak shape distortion and retention time shifts.[7]
Q4: Which types of samples are most susceptible to matrix effects when analyzing this compound?
Complex matrices are most likely to cause significant matrix effects. For this compound analysis, these include:
-
Biological fluids: Plasma, serum, urine, and tissue homogenates.[4][8]
-
Plant extracts: Crude or partially purified extracts from Cupressus species or other botanical sources.[4]
-
Herbal formulations: Traditional medicine preparations containing Cupressus extracts.[4]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is often a primary indicator of ion suppression caused by co-eluting matrix components.[6][9]
-
Question: How can I determine if ion suppression is occurring?
-
Answer: A post-column infusion experiment is a qualitative method to identify regions of ion suppression or enhancement throughout the chromatographic run.[10][8] A constant flow of a this compound standard is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the baseline signal for this compound indicates ion suppression at that retention time.[10][8]
-
-
Question: How can I mitigate ion suppression from co-eluting matrix components?
-
Answer:
-
Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition (e.g., pH, organic solvent), or try a different column chemistry to separate this compound from the interfering compounds.[8][9]
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components prior to injection.[9][11] Mixed-mode SPE can be particularly effective at removing a wider range of interferences.[11]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[9][12] However, this may compromise the limit of quantification if this compound is present at very low levels.[9][12]
-
-
Issue 2: High variability and poor reproducibility in quantitative results.
This suggests that the matrix effect is inconsistent across different samples or sample lots.[9]
-
Question: How can I compensate for inconsistent matrix effects?
-
Answer: The use of a suitable internal standard (IS) is the most effective way to compensate for matrix effects.[8]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL analog of this compound (e.g., deuterium (B1214612) or carbon-13 labeled) is the "gold standard" as it has nearly identical chemical and physical properties to the analyte.[3][13] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[3]
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used. However, it may not perfectly mimic the matrix effects experienced by the analyte.
-
-
-
Question: How do I ensure my sample preparation is not contributing to the variability?
-
Answer: Standardize and validate the sample preparation protocol. Ensure that the procedure is highly consistent for all samples, standards, and quality controls.[9] Inconsistent recovery during extraction can also lead to high variability.
-
Issue 3: Non-linear calibration curve.
A non-linear calibration curve can be another indication of matrix effects, especially if the curve is linear when prepared in a neat solvent.[4]
-
Question: How can I obtain a reliable calibration curve in the presence of matrix effects?
-
Answer:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the unknown samples experience similar matrix effects.
-
Standard Addition Method: This method involves adding known amounts of a this compound standard to aliquots of the unknown sample.[10][14] By plotting the instrument response against the added concentration, the original concentration in the sample can be determined from the x-intercept. This approach is useful when a blank matrix is not available.[4]
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect (ME), recovery (RE), and process efficiency (PE).[4]
Objective: To quantify the impact of the matrix on the ionization of this compound.
Materials:
-
This compound standard solution of a known concentration.
-
Blank matrix (e.g., plasma, plant extract without this compound).
-
Solvents for extraction and reconstitution.
-
LC-MS system.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at three concentration levels (low, medium, high).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the this compound standard into the final extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix at the same three concentrations before initiating the extraction process.
-
-
LC-MS Analysis: Analyze all prepared samples.
-
Data Analysis: Calculate the ME, RE, and PE using the following equations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value > 100% indicates ion enhancement.
-
A value < 100% indicates ion suppression.[15]
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Protocol 2: Sample Preparation of this compound from Plant Material
This is a general protocol for the extraction of this compound from plant leaves.[16][17]
Objective: To extract this compound from plant tissue for LC-MS analysis.
Materials:
-
Dried and powdered plant material (e.g., Cupressus leaves).
-
HPLC-grade methanol (B129727).
-
Acetonitrile (B52724) and DMSO (for reconstitution, if needed).
-
Vortex mixer, centrifuge, and evaporator.
Procedure:
-
Weigh 1 gram of the finely ground plant powder.
-
Add 15 mL of HPLC-grade methanol to the powder.
-
Exhaustively extract the sample by vortexing or sonicating for a set period. This step is repeated three times.
-
Combine the methanol extracts and centrifuge to pellet any solid material.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and DMSO (1:1, v/v) or the initial mobile phase).[16][17]
-
Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection into the LC-MS system.[16][17]
Quantitative Data Summary
The following table summarizes the validation parameters for an HPLC-DAD method for this compound analysis, which can serve as a reference for setting performance expectations for an LC-MS method.
| Parameter | This compound | Amentoflavone (B1664850) | Reference |
| Linearity Range (µg/mL) | 0.5 - 40 | 0.5 - 40 | [16][17] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [16][17] |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.14 | [16][17] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.47 | 0.43 | [16][17] |
| Intraday Precision (RSD %) | < 3% | < 3% | [16][17] |
| Interday Precision (RSD %) | < 3% | < 3% | [16][17] |
| Intraday Accuracy (RE %) | < 15% | < 15% | [16][17] |
| Interday Accuracy (RE %) | < 15% | < 15% | [16][17] |
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in LC-MS analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 17. medcraveonline.com [medcraveonline.com]
Improving the precision and accuracy of Cupressuflavone quantification methods
This technical support center provides troubleshooting guidance and detailed methodologies to enhance the precision and accuracy of cupressuflavone quantification for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound using a UV-Vis or DAD detector?
A1: The optimal wavelength for detecting this compound is at its maximum absorbance, which is approximately 330 nm.[1][2][3] Using this wavelength provides the best sensitivity for quantification.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: A C18 reversed-phase column is the most commonly used and effective stationary phase for the separation of this compound and other biflavonoids.[1][2][3] A standard dimension, such as 150 mm x 4.6 mm with 5 µm particle size, has been shown to provide good resolution.[2][3]
Q3: How should I prepare this compound standard solutions?
A3: this compound standard stock solutions can be prepared by dissolving the pure compound in a mixture of acetonitrile (B52724) and DMSO (1:1, v/v).[2] Working standards can then be prepared by diluting the stock solution with acetonitrile. It is recommended to store stock solutions at 4°C.[2]
Q4: What are the expected retention times for this compound?
A4: Retention times are highly dependent on the specific HPLC method (e.g., mobile phase composition, flow rate, column dimensions). However, in a validated method using a C18 column and a water:acetonitrile:formic acid (60:40:0.1%, v/v) mobile phase at 1 mL/min, the retention time for this compound was approximately 5.06 minutes.[1][2]
Q5: What are typical validation parameters for a reliable this compound quantification method?
A5: A validated HPLC-DAD method for this compound has demonstrated linearity over a concentration range of 0.5-40 µg/mL with a correlation coefficient (r²) greater than 0.999.[2] The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.15 µg/mL and 0.47 µg/mL, respectively.[2] Precision, measured as relative standard deviation (RSD%), should be less than ±3%, and accuracy, as relative error (RE%), should be within ±15%.[2]
Troubleshooting Guides
HPLC-DAD Method Troubleshooting
Q: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?
A:
-
Check Mobile Phase pH: Flavonoids can exhibit poor peak shape if the mobile phase pH is not optimal. Ensure the mobile phase is slightly acidic to suppress the ionization of phenolic hydroxyl groups. The addition of 0.1% formic acid to the mobile phase is effective for this purpose.[1][2][3]
-
Secondary Silanol (B1196071) Interactions: Peak tailing can occur due to interactions between the polar hydroxyl groups of this compound and residual silanol groups on the silica-based C18 column. Using a well-end-capped column can minimize these interactions.
-
Column Overload: Injecting a sample with a very high concentration of this compound can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or replace the column if necessary.
Q: My this compound peak is not well-resolved from other components in my sample. What should I do?
A:
-
Optimize Mobile Phase Composition: The resolution of this compound from other compounds, such as its isomer amentoflavone (B1664850), is sensitive to the mobile phase composition. A mixture of water, acetonitrile, and formic acid has been shown to provide good separation.[1][2][3] You may need to adjust the ratio of the organic solvent (acetonitrile) to the aqueous phase to improve resolution.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Consider a Different Column: If mobile phase optimization is insufficient, a column with a different selectivity or higher efficiency (e.g., smaller particle size) may be required.
Q: My quantitative results for this compound are not reproducible. What are the possible causes?
A:
-
Inconsistent Sample Preparation: Ensure your extraction and dilution procedures are consistent for all samples.
-
Standard Solution Instability: Prepare fresh working standard solutions daily to avoid degradation.[2]
-
System Suitability: Before running your samples, perform system suitability tests to ensure the HPLC system is performing consistently. Key parameters include retention time stability, peak area precision, and tailing factor.
-
Fluctuations in Column Temperature: Maintain a constant column temperature using a column oven to ensure reproducible retention times and peak areas.[2]
LC-MS/MS Method Troubleshooting
Q: I am experiencing significant signal suppression or enhancement (matrix effects) for this compound. How can I mitigate this?
A:
-
Improve Sample Cleanup: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte. Implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help remove these interfering compounds.
-
Optimize Chromatographic Separation: Adjusting the HPLC gradient or using a column with a different selectivity can help separate this compound from the matrix components causing ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structurally similar compound can be used as an internal standard.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples to compensate for matrix effects.
Q: I am having difficulty identifying the correct MRM transitions for this compound. What should I do?
A:
-
Start with the Precursor Ion: In negative ion mode electrospray ionization (ESI-), the precursor ion ([M-H]⁻) for this compound (molar mass 538.46 g/mol ) will be approximately m/z 537.1.
-
Predict Product Ions: Biflavonoids often exhibit characteristic fragmentation patterns. For amentoflavone, a structural isomer of this compound, a common transition is m/z 537.1 → 374.9.[4][5] This would be a good starting point for optimizing the collision energy to find the most abundant and stable product ions for this compound.
-
Perform a Product Ion Scan: Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan on the precursor ion (m/z 537.1) to identify the most intense fragment ions. These can then be used to set up your MRM transitions.
Quantitative Data Summary
The following tables summarize the performance of a validated HPLC-DAD method for this compound quantification.
Table 1: HPLC-DAD Method Parameters
| Parameter | Value | Reference |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | [2][3] |
| Mobile Phase | Water:Acetonitrile:Formic Acid (60:40:0.1%, v/v) | [1][2][3] |
| Flow Rate | 1.0 mL/min | [1][2][3] |
| Detection Wavelength | 330 nm | [1][2][3] |
| Column Temperature | 25°C | [2] |
| Injection Volume | 5 µL | [2] |
Table 2: Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 40 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.15 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.47 µg/mL | [2] |
| Intraday Precision (%RSD) | < 3% | [2] |
| Interday Precision (%RSD) | < 3% | [2] |
| Accuracy (%RE) | < 15% | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Extraction from Plant Material
-
Air-dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Accurately weigh a known amount of the powdered plant material.
-
Extract the powder with HPLC-grade methanol (B129727) (e.g., 3 x 15 mL).
-
Combine the methanol extracts and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a known volume of a suitable solvent, such as a mixture of acetonitrile and DMSO (1:1, v/v), for HPLC analysis.[2]
Protocol 2: Validated HPLC-DAD Quantification of this compound
-
System Preparation:
-
Standard Preparation:
-
Sample Analysis:
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject 5 µL of each standard and sample into the HPLC system.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 3: Proposed LC-MS/MS Method for this compound Quantification (Starting Point)
-
System Preparation:
-
Equip an LC-MS/MS system with a C18 column.
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Set an appropriate gradient elution program to separate this compound from matrix components.
-
-
Mass Spectrometer Settings (Negative Ion Mode ESI):
-
Precursor Ion (Q1): m/z 537.1
-
Product Ion (Q3): Start by monitoring m/z 374.9 (based on the fragmentation of the similar compound amentoflavone) and optimize the collision energy to find the most intense and stable product ions.[4][5]
-
Set up at least two MRM transitions for quantification and confirmation.
-
Optimize other source parameters such as capillary voltage, source temperature, and gas flows.
-
-
Analysis:
-
Prepare calibration standards, including matrix-matched calibrants if necessary.
-
Inject samples and standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Cell culture contamination issues in Cupressuflavone bioactivity screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell culture contamination issues during the bioactivity screening of Cupressuflavone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common contamination issues encountered during this compound bioactivity screening in a question-and-answer format.
Q1: My cell cultures appear cloudy with a rapid drop in pH (media turning yellow) after treatment with this compound. Is this due to the compound or contamination?
A1: This is a classic sign of bacterial contamination.[1] While some compounds can affect cell metabolism and pH, a rapid and drastic change, especially accompanied by turbidity, strongly suggests bacterial growth. Bacteria can proliferate quickly in culture media, leading to acidification.[2]
Troubleshooting Steps:
-
Immediately quarantine the contaminated flasks to prevent cross-contamination.
-
Visually inspect the culture under a microscope at high magnification to confirm the presence of bacteria (small, motile rods or cocci).
-
Discard all contaminated cultures and reagents. It is generally not advisable to try and salvage a contaminated culture, as this can spread the contamination.
-
Thoroughly decontaminate the incubator and biosafety cabinet.
-
Review your aseptic technique. Ensure all media, reagents, and equipment are sterile.
Q2: I've noticed filamentous, web-like structures floating in my cell culture after a few days of my this compound experiment. What could this be?
A2: The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[1] Fungal spores are airborne and can easily enter cultures if aseptic technique is compromised.[1] Some fungi can produce cytotoxic byproducts that will interfere with your bioactivity assay.
Troubleshooting Steps:
-
Isolate and discard all contaminated cultures immediately to prevent the spread of fungal spores.
-
Thoroughly disinfect the entire cell culture area, including incubators, water baths, and the biosafety cabinet. Pay special attention to corners and hidden areas where spores might settle.
-
Check the HEPA filter in your biosafety cabinet to ensure it is functioning correctly.
-
Review your laboratory's procedures for handling and storing sterile reagents and media.
Q3: My cell growth has slowed down, and the cells look stressed, but the media is not cloudy, and the pH is stable. Could this be a subtle contamination issue affecting my this compound bioactivity results?
A3: Yes, these are characteristic signs of Mycoplasma contamination.[3] Mycoplasma are very small bacteria that lack a cell wall, making them invisible to the naked eye and undetectable by standard microscopy.[3] They can significantly alter cellular metabolism, proliferation, and gene expression, which will undoubtedly impact the results of your bioactivity screening.[3]
Troubleshooting Steps:
-
Isolate the suspected cultures.
-
Perform a specific test for Mycoplasma. PCR-based assays are highly sensitive and widely used. DNA staining with dyes like DAPI or Hoechst can also reveal the presence of extranuclear DNA, which is indicative of Mycoplasma.
-
If the test is positive, it is best to discard the contaminated cell line and start with a fresh, certified Mycoplasma-free stock. If the cell line is irreplaceable, specific anti-mycoplasma agents can be used, but this should be a last resort.
-
Test all other cell lines in the laboratory for Mycoplasma to ensure the contamination has not spread.
Q4: My anti-inflammatory assay results for this compound are showing high levels of inflammation even in the negative control wells. What could be causing this interference?
A4: A likely cause for this is endotoxin (B1171834) contamination. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent inducers of inflammatory responses in many cell types.[4] Even if there is no visible bacterial growth, endotoxins can be present in your culture media, serum, or other reagents.[4] This is especially problematic for anti-inflammatory assays as endotoxins can activate inflammatory signaling pathways, such as NF-κB, masking the potential anti-inflammatory effects of this compound.[5]
Troubleshooting Steps:
-
Test all your reagents (media, serum, buffers, and this compound stock solution) for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.[6]
-
Use endotoxin-free water and labware for all your experiments.
-
Purchase high-quality, certified low-endotoxin fetal bovine serum (FBS) and other reagents.
-
If endotoxin contamination is detected, discard the contaminated reagents and obtain new, endotoxin-free ones.
Data Presentation
Table 1: Common Biological Contaminants and Their Impact on this compound Bioactivity Assays
| Contaminant | Visual/Microscopic Signs | Impact on Bioactivity Assays |
| Bacteria | Turbid media, rapid pH drop (yellow media), motile rods or cocci under microscope.[1] | Cytotoxicity Assays (e.g., MTT): False readings due to bacterial metabolism of assay reagents; rapid cell death can mask the cytotoxic effects of this compound.[3] Anti-inflammatory Assays: Release of endotoxins can trigger inflammatory responses, leading to false-negative results for anti-inflammatory compounds.[5] |
| Fungi (Mold & Yeast) | Mold: Filamentous mycelia, sometimes forming dense clumps.[1] Yeast: Turbid media, pH may increase in later stages, individual ovoid or spherical particles, may show budding.[1] | Cytotoxicity Assays: Can metabolize assay reagents; secretion of cytotoxic byproducts and depletion of nutrients can lead to inaccurate viability readings.[3][7] Antioxidant Assays: Some fungi have their own antioxidant mechanisms which could interfere with the measurement of this compound's antioxidant capacity. |
| Mycoplasma | Often no visible signs; may cause subtle changes in cell growth, morphology, and metabolism.[3] | All Assays: Alters cellular metabolism, proliferation, and gene expression, leading to unreliable and irreproducible results.[3] Can induce oxidative stress and affect cellular antioxidant capacity, directly interfering with antioxidant assays.[8] |
| Viruses | Generally no visible signs with a standard light microscope.[3] | Can alter cellular functions and gene expression, leading to unpredictable effects on bioactivity screening results. |
Table 2: Quantitative Overview of Cell Culture Contamination
| Contaminant Type | Reported Incidence Rate | Key Considerations |
| Mycoplasma | 11% - 19% of cultures[9][10] | Often undetected, leading to widespread contamination if not routinely tested for. |
| Bacteria & Fungi | 5.6% in a 6-year study[11] | Usually visually detectable, but poor aseptic technique can lead to frequent occurrences. |
| Cross-Contamination | Up to 30% of cell lines incorrectly designated in one study[10] | A significant issue leading to invalid research; regular cell line authentication is crucial. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening of this compound
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL and incubate for 6 to 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity of this compound
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to the wells.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection
The LAL assay is the standard method for detecting and quantifying endotoxins.[6]
-
Sample Preparation: Prepare samples of your reagents (media, serum, this compound stock) and controls.
-
Assay Procedure: Follow the manufacturer's instructions for the specific LAL assay kit being used (gel-clot, turbidimetric, or chromogenic). The general principle involves the incubation of the sample with the LAL reagent.
-
Detection:
-
Gel-Clot Method: The formation of a solid gel indicates the presence of endotoxins at or above the detection limit of the kit.[15]
-
Turbidimetric Method: An increase in turbidity is measured over time.
-
Chromogenic Method: A chromogenic substrate is cleaved, resulting in a color change that is quantified spectrophotometrically.[15]
-
-
Quantification: For turbidimetric and chromogenic assays, a standard curve is generated using known concentrations of endotoxin to quantify the amount in the samples.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating cell culture contamination.
Caption: Simplified diagram of endotoxin interference in an anti-inflammatory assay.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Chemical composition and antioxidant activity of extracts from the fruit, leaf, and branchlet of Cupressus arizonica Greene :: BioResources [bioresources.cnr.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. corning.com [corning.com]
- 5. researchgate.net [researchgate.net]
- 6. Testing for endotoxin in cell therapy products | FUJIFILM Wako [wakopyrostar.com]
- 7. Cytotoxicity of Aspergillus Section Fumigati Isolated from Health Care Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycoplasma infection of cultured cells induces oxidative stress and attenuates cellular base excision repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial contamination of cell cultures: a 2 years study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Cupressuflavone Dosage and Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of cupressuflavone in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A starting dose for this compound should be determined based on the intended therapeutic effect and the animal model being used. Based on published studies, oral doses for demonstrating hepato- and nephroprotective effects in mice have ranged from 40 to 160 mg/kg/day.[1][2] For neuroprotective effects in rats, oral administration of this compound for several days has been studied.[3] In studies investigating anti-inflammatory and analgesic effects in mice, oral doses of 40, 80, and 160 mg/kg have been used.
Due to its low oral bioavailability, alternative routes and formulations have been explored.[4][5][6] For instance, an intranasal dose of 5 mg/kg in a self-emulsifying drug delivery system (SEDDS) has been shown to be effective in rats for brain targeting.[4][6][7] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental model and endpoint.
Q2: What is the known toxicity profile of this compound? Is there an established LD50?
Currently, a specific lethal dose (LD50) for this compound has not been established in the scientific literature. However, studies using oral administration of doses up to 160 mg/kg in mice have not reported overt signs of acute toxicity.[1][2] One study investigating the acute oral toxicity of various solvent extracts of a plant containing other compounds reported a range of LD50 values, but not specifically for isolated this compound.
Given the lack of a definitive LD50, it is imperative for researchers to conduct their own acute toxicity studies to determine the maximum tolerated dose (MTD) in their specific animal model and under their experimental conditions. This typically involves a dose escalation study where clinical signs of toxicity are closely monitored.
Q3: How can the poor oral bioavailability of this compound be overcome?
The oral bioavailability of many biflavonoids, including this compound, is known to be low due to factors such as poor solubility and rapid metabolism.[4][5][6] To enhance bioavailability, researchers have investigated advanced formulation strategies. One successful approach has been the use of self-emulsifying drug delivery systems (SEDDS) for intranasal administration, which can improve solubility and facilitate direct nose-to-brain delivery, bypassing first-pass metabolism.[4][6][7] Other potential strategies could include the use of nanotechnology-based delivery systems or co-administration with bioavailability enhancers, although these have not been specifically reported for this compound.
Q4: What is the primary mechanism of action for this compound's therapeutic effects?
This compound exerts its therapeutic effects through multiple mechanisms, with a significant role attributed to its antioxidant and anti-inflammatory properties.[3] It has been shown to modulate the Nrf-2/NF-κB signaling pathway.[3] By activating the Nrf-2 pathway, this compound can enhance the expression of antioxidant enzymes. Concurrently, it can suppress the NF-κB signaling pathway, which is a key regulator of inflammation.[3] This dual action on oxidative stress and inflammation underlies its protective effects in various disease models.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Vehicle | - Inadequate solvent or co-solvent concentration.- Temperature changes affecting solubility.- pH of the vehicle is not optimal. | - Increase the proportion of the primary solvent (e.g., DMSO) in the vehicle, staying within tolerated limits for the chosen administration route.- Gently warm the solution during preparation, but be mindful of the compound's stability at higher temperatures.- Prepare fresh solutions for each experiment and use them promptly.- Consider using a surfactant or a more complex formulation like a self-emulsifying drug delivery system (SEDDS). |
| No Therapeutic Effect Observed | - Dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound. | - Conduct a dose-escalation study to evaluate higher doses.- Consider an alternative route of administration with potentially higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection.- If oral administration is necessary, explore formulation strategies to enhance absorption.- Perform a pilot pharmacokinetic study to determine the plasma concentration and half-life of this compound in your model. |
| Unexpected Animal Toxicity or Adverse Events | - Dose is too high.- Vehicle toxicity.- Improper administration technique. | - Immediately reduce the dose in subsequent experiments.- Conduct a formal Maximum Tolerated Dose (MTD) study.- Administer a vehicle-only control group to rule out vehicle-induced toxicity.- Ensure personnel are properly trained in the administration technique (e.g., oral gavage, IP injection) to avoid injury or incorrect placement. |
| High Variability in Experimental Results | - Inconsistent formulation preparation.- Inaccurate dosing.- Animal-to-animal variation in metabolism. | - Standardize the protocol for vehicle and drug preparation to ensure homogeneity.- Use calibrated equipment for all measurements and ensure accurate dose calculations based on individual animal body weights.- Increase the number of animals per group to improve statistical power.- Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. |
Data Presentation
Table 1: Reported Effective Dosages of this compound in Animal Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mice | Oral | 40, 80, 160 mg/kg/day | Hepatoprotective & Nephroprotective | [1][2] |
| Mice | Oral | 40, 80, 160 mg/kg | Analgesic & Anti-inflammatory | |
| Rats | Intranasal (SEDDS) | 5 mg/kg | Brain targeting, effects on motor activity | [4][6][7] |
| Rats | Oral | Not specified for pure compound | Neuroprotective | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intranasal Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–12 (ng·h/mL) | Reference |
| This compound Solution | 29.16 ± 3.56 | 0.5 | 263.02 ± 62.29 | [7] |
| Optimized Formula C (SEDDS) | 422.5 ± 54.71 | 0.5 | 29,274.87 ± 4,855.87 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents (General Guidance)
This protocol provides a general method for preparing a this compound formulation for oral administration. Due to its poor aqueous solubility, a co-solvent system is typically required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a minimal volume of DMSO to the powder. Vortex vigorously. If necessary, sonicate briefly in a water bath to aid dissolution. A common starting point is to use a final DMSO concentration of 5-10% of the total vehicle volume.
-
Addition of Co-solvent: Add PEG400 to the solution. A common final concentration for PEG400 is 30-40% of the total vehicle volume. Vortex until the solution is clear and homogenous.
-
Final Dilution: Slowly add sterile saline or water to reach the final desired volume and concentration while vortexing.
-
Final Formulation: The final vehicle composition could be, for example, 10% DMSO, 40% PEG400, and 50% saline. This should be optimized for your desired concentration to ensure this compound remains in solution.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage at the desired volume (typically 5-10 mL/kg for rats and mice).
Disclaimer: This is a general protocol. Researchers must perform their own solubility and stability tests to develop a vehicle suitable for their specific concentration and experimental needs. A vehicle-only control group is essential in all experiments.
Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in a specific rodent model following a single administration.
Methodology:
-
Animal Model: Select a single rodent species (e.g., mice), with at least 3 animals per sex per group.
-
Dose Selection: Based on the available efficacy data, select a range of doses. A logarithmic dose progression is often used (e.g., 50, 150, 500 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose of this compound or vehicle via the intended route (e.g., oral gavage).
-
Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing, activity, weight loss).
-
Endpoint: The MTD is typically defined as the highest dose that does not produce mortality or serious signs of toxicity and causes no more than a 10% loss in body weight.
Mandatory Visualization
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Caption: this compound's modulation of the Nrf-2 and NF-κB signaling pathways.
References
- 1. Protective role of this compound from Cupressus macrocarpa against carbon tetrachloride-induced hepato- and nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting inflammation and oxidative stress for protection against ischemic brain injury in rats using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Brain Targeting by Intranasal Drug Delivery: Effect of Different Formulations of the Biflavone "this compound" from Juniperus sabina L. on the Motor Activity of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cupressuflavone and Amentoflavone Bioactivities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two prominent biflavonoids: cupressuflavone and amentoflavone (B1664850). This analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways.
This compound and amentoflavone are naturally occurring biflavonoids found in a variety of plants, notably in the Cupressaceae and Selaginellaceae families. As isomers with a shared molecular formula, their structural similarities and differences give rise to a diverse and sometimes overlapping range of biological activities. This guide delves into a comparative analysis of their anticancer, anti-inflammatory, antiviral, and neuroprotective properties to aid in the evaluation of their therapeutic potential.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antiviral activities of this compound and amentoflavone. It is important to note that direct comparative studies for all bioactivities are limited, and some of the data presented is from different experimental models.
Table 1: Comparative Anticancer Activity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 65 | [1] |
| PC3 | Prostate Cancer | 19.9 | [1] | |
| Amentoflavone | A549 | Lung Carcinoma | No activity | [1] |
| MCF-7 | Breast Cancer | 25 | [2] | |
| MDA-MB-231 | Breast Cancer | 12.7 | [2] | |
| HeLa | Cervical Cancer | 20 |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Carrageenan-induced paw edema | In vivo (rats) | 55-64% inhibition of edema at 40-160 mg/kg. Reduced levels of PGE2, TNF-α, IL-1β, and IL-6. | |
| Amentoflavone | Nitric Oxide (NO) Production | In vitro (LPS-stimulated BV2 microglia) | Significant inhibition of NO production. |
Table 3: Comparative Antiviral Activity (IC50 values)
| Compound | Virus | Cell Line | IC50 | Reference |
| Amentoflavone | Respiratory Syncytial Virus (RSV) | HEp-2 | 5.5 µg/mL | |
| Herpes Simplex Virus-1 (HSV-1) | - | 17.9 µg/mL | ||
| Influenza A & B | - | - | ||
| This compound | General Antiviral Effects | - | Data not available | [3] |
Signaling Pathways and Mechanisms of Action
Both this compound and amentoflavone exert their biological effects by modulating key cellular signaling pathways. A prominent target for both is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.
Amentoflavone Signaling Pathway
Amentoflavone has been shown to inhibit the activation of NF-κB by targeting the upstream Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling cascade. It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which has antioxidant and anti-inflammatory effects.
Caption: Amentoflavone's dual modulation of inflammatory pathways.
This compound Signaling Pathway
This compound also demonstrates anti-inflammatory and neuroprotective effects through the modulation of the NF-κB signaling pathway. It has been shown to suppress the High mobility group box 1 (HMGB1)/TLR4 signaling axis, which is a key initiator of inflammatory responses in various pathological conditions.
Caption: this compound's inhibition of the HMGB1/TLR4 signaling axis.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of the cited bioactivities.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound and amentoflavone on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or amentoflavone and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis induced by the flavonoids.
Detailed Steps:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or amentoflavone for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for NF-κB Pathway
This technique is used to detect changes in the protein levels of key components of the NF-κB signaling pathway.
Detailed Steps:
-
Cell Lysis and Protein Extraction: Treat cells with the flavonoid and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, p65, IκBα).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to evaluate the anti-inflammatory activity of the compounds.
Detailed Steps:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound, amentoflavone, or a control vehicle (e.g., saline) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
Both this compound and amentoflavone exhibit a promising array of bioactivities with therapeutic potential. The available data suggests that amentoflavone may possess broader and, in some cases, more potent anticancer and antiviral activities, while both compounds demonstrate significant anti-inflammatory and neuroprotective effects through the modulation of the NF-κB signaling pathway. However, the lack of direct comparative studies for many of their biological effects necessitates further research to fully elucidate their relative potencies and therapeutic advantages. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct such comparative investigations, ultimately paving the way for the potential development of these natural compounds into novel therapeutic agents.
References
- 1. Growth inhibitory activity of biflavonoids and diterpenoids from the leaves of the Libyan Juniperus phoenicea against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
A Comparative Analysis of the Anti-inflammatory Properties of Cupressuflavone and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of the natural biflavonoid, cupressuflavone, and the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The information presented is based on available experimental data to assist in the evaluation of this compound as a potential anti-inflammatory agent.
Executive Summary
This compound, a naturally occurring biflavonoid, demonstrates significant anti-inflammatory and analgesic properties. Experimental evidence suggests its mechanism of action involves the downregulation of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), primarily through the modulation of the NF-κB signaling pathway. In contrast, diclofenac, a potent NSAID, exerts its anti-inflammatory effects mainly through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), with a preference for COX-2. This inhibition blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation. While both compounds effectively reduce inflammation in preclinical models, their primary molecular targets and mechanisms of action differ significantly.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the quantitative data from a key study comparing the in vivo anti-inflammatory and analgesic effects of this compound and diclofenac.
| Parameter | Model | This compound (40 mg/kg) | This compound (80 mg/kg) | This compound (160 mg/kg) | Diclofenac (100 mg/kg) |
| Inhibition of Paw Edema (%) | Carrageenan-induced paw edema in mice | 55%[1][2] | 60%[1][2] | 64%[1][2] | Not directly compared in this study for edema, but used as a reference for analgesic effect. |
| Reduction of PGE2 (%) | Plasma levels in mice | 44%[1][2] | 54%[1][2] | 58%[1][2] | Similar effects to 160 mg/kg this compound[1][2] |
| Reduction of TNF-α (%) | Plasma levels in mice | 26%[1][2] | 37%[1][2] | 53%[1][2] | Similar effects to 160 mg/kg this compound[1][2] |
| Reduction of IL-1β (%) | Plasma levels in mice | 19%[1][2] | 33%[1][2] | 41%[1][2] | Similar effects to 160 mg/kg this compound[1][2] |
| Reduction of IL-6 (%) | Plasma levels in mice | 32%[1][2] | 44%[1][2] | 55%[1][2] | Similar effects to 160 mg/kg this compound[1][2] |
| Inhibition of Writhing Response (%) | Acetic acid-induced writhing in mice | 25%[1][2] | 48%[1][2] | 62%[1][2] | Equivalent to 160 mg/kg this compound[1][2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.
-
Animals: Male Swiss albino mice are used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (this compound or diclofenac) or vehicle (control) is administered orally.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.
-
The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for the treated groups relative to the control group.
-
Measurement of Plasma Pro-inflammatory Mediators (ELISA)
This protocol outlines the general steps for quantifying the levels of TNF-α, IL-1β, IL-6, and Prostaglandin (B15479496) E2 (PGE2) in plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Blood samples are collected from the animals at the end of the experimental period. Plasma is separated by centrifugation.
-
ELISA Procedure (General):
-
The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine or prostaglandin being measured.
-
The plate is washed, and any non-specific binding sites are blocked.
-
Plasma samples and a series of standards of known concentrations are added to the wells and incubated.
-
After washing, a detection antibody, which is typically biotinylated, is added to the wells.
-
Following another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is then added, which reacts with the HRP to produce a colored product.
-
The reaction is stopped, and the absorbance of each well is measured using a microplate reader at a specific wavelength.
-
The concentration of the cytokine or prostaglandin in the samples is determined by comparing their absorbance to the standard curve.
-
Signaling Pathways and Mechanisms of Action
This compound: Modulation of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are primarily attributed to its ability to inhibit the activation of the transcription factor NF-κB. By doing so, it suppresses the expression of various pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Diclofenac: Inhibition of the Cyclooxygenase (COX) Pathway
Diclofenac's primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.
Caption: Diclofenac inhibits the COX pathway to reduce prostaglandin synthesis.
Comparative Workflow and Conclusion
The validation of this compound's anti-inflammatory effects against a well-established drug like diclofenac follows a logical experimental progression.
Caption: Experimental workflow for comparing anti-inflammatory agents.
References
A Comparative Guide to HPLC and HPTLC Methods for Cupressuflavone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of cupressuflavone, a key biflavonoid found in various Cupressus species. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of natural product-based pharmaceuticals and herbal medicines. This document outlines the experimental methodologies and presents a comparative summary of validation parameters to aid in the selection of the most suitable method for specific research and quality control needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC-DAD method has been established for the quantification of this compound.[1][2][3] The following protocol is based on published research.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is utilized.
-
Stationary Phase: A C18 column (150 mm × 4.6 mm I.D., 5 µm particle size) is employed for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and formic acid (60:40:0.1%, v/v/v) is used.[1]
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1 mL/min.[1]
-
Detection: Quantification is achieved by monitoring the absorbance at 330 nm, which is the maximum absorbance wavelength for this compound.[1]
-
Sample Preparation: Samples are typically extracted with a suitable solvent such as methanol, filtered through a 0.45 µm filter, and an injection volume of 5 µL is used.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
While a direct cross-validation study with HPLC for this compound was not found in the reviewed literature, a general HPTLC method for the analysis of flavonoids can be described. HPTLC is a powerful technique for the qualitative and quantitative analysis of compounds in complex mixtures like herbal extracts.[4][5][6][7][8]
-
Instrumentation: A typical HPTLC system includes an automatic sample applicator, a developing chamber, a TLC scanner (densitometer), and a digital imaging system.[4]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used for the separation of flavonoids.
-
Mobile Phase: The selection of the mobile phase is critical and often requires optimization. A common mobile phase for flavonoid separation is a mixture of toluene (B28343) and ethyl acetate (B1210297) in varying ratios, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
-
Sample Application: Samples are applied as narrow bands using an automated applicator to ensure precision.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is performed at the wavelength of maximum absorbance for this compound (around 330 nm) for quantification.
Quantitative Data Comparison
The following table summarizes the validation parameters for the HPLC method for this compound analysis as reported in the literature, alongside expected performance characteristics for a well-developed HPTLC method.
| Validation Parameter | HPLC Method[1][3] | HPTLC Method (Expected Performance) |
| Linearity Range | 0.5 - 40 µg/mL | Typically in a similar or slightly broader range depending on the analyte and stationary phase. |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.15 µg/mL | Generally in the nanogram (ng) per band range. |
| Limit of Quantitation (LOQ) | 0.47 µg/mL | Generally in the nanogram (ng) per band range, higher than LOD. |
| Precision (RSD%) | < 3% (Intra-day and Inter-day) | Typically < 5% for instrumental precision. |
| Accuracy (Recovery %) | Within ±15% | Typically in the range of 95-105%. |
| Specificity | The method is specific as it allows for the complete separation of this compound from other compounds like amentoflavone (B1664850).[1] | Can be highly specific with appropriate mobile phase selection and shows good resolution from other components in a mixture. |
| Robustness | The method is reported to be reproducible.[1] | Generally robust with respect to small variations in mobile phase composition and development conditions. |
Method Comparison Workflow
The following diagram illustrates the general workflow for the cross-validation and comparison of HPLC and HPTLC methods for the analysis of this compound.
Caption: Workflow for cross-validation of HPLC and HPTLC methods.
Conclusion
Both HPLC and HPTLC are powerful techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC offers high resolution and sensitivity, making it ideal for the accurate quantification of individual compounds in complex mixtures and for regulatory submissions where detailed validation data is required. The established HPLC-DAD method demonstrates excellent linearity, precision, and accuracy for this compound analysis.[1][3]
References
- 1. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 2. Analysis of this compound and Amentoflavone from Cupressus sempervirens L. and its Tissue Cultured Callus using HPLC-DAD Method | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. jfda-online.com [jfda-online.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. researchgate.net [researchgate.net]
Comparing the antioxidant capacity of Cupressuflavone with other flavonoids
For researchers and professionals in drug development, understanding the antioxidant potential of flavonoids is crucial for identifying promising therapeutic agents. This guide provides a comparative analysis of the antioxidant capacity of cupressuflavone against other well-known flavonoids, supported by experimental data and detailed methodologies.
While direct quantitative data on the free radical scavenging activity of isolated this compound is limited in current literature, this guide synthesizes available information on extracts rich in this biflavonoid and compares it with the established antioxidant capacities of other flavonoids.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.
Note on this compound Data: The IC50 values presented for this compound are derived from extracts of plants where it is a major constituent, such as Cupressus torulosa and Cupressus sempervirens. These values represent the total antioxidant capacity of the extract and not of purified this compound.
| Flavonoid | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound (from extracts) | 8.97 - 83.83[1] | 34.93 - 83.83[1] |
| Amentoflavone (B1664850) | 5.73[2] | ~4.08 |
| Quercetin | ~2.5 - 19.17[3] | ~1.5 - 48.0 |
| Rutin | ~7.8[4] | ~2.1 - 4.68[4][5][6] |
| (+)-Catechin | >56.8 | ~8.5 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are generalized protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow, and the change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (flavonoids) and a standard antioxidant (e.g., ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of test samples: Dissolve the flavonoid samples and the standard in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the test sample or standard to the DPPH solution. A control well should contain the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue/green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compounds (flavonoids) and a standard antioxidant
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of working solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of concentrations of the flavonoid samples and the standard in a suitable solvent.
-
Reaction: In a 96-well plate, add a small volume of the test sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways in Antioxidant Action
Flavonoids, including this compound, exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress. One of the key pathways is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes.
Caption: Nrf2-Keap1 antioxidant signaling pathway modulated by this compound.
References
- 1. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
Unveiling the Analgesic Potential of Cupressuflavone: A Comparative Guide for Researchers
A comprehensive analysis of the in vivo analgesic properties of Cupressuflavone in murine models reveals its potential as a viable alternative to conventional pain management therapies. This guide provides a detailed comparison of this compound with other analgesics, supported by experimental data, protocols, and mechanistic insights to inform future research and drug development.
Performance Comparison of Analgesics in Murine Models
This compound has demonstrated significant dose-dependent analgesic effects in established mouse models of pain. The following tables summarize the quantitative data from key in vivo studies, comparing the efficacy of this compound with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium.
Acetic Acid-Induced Writhing Test
This test evaluates peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes | % Inhibition of Writhing |
| Control (Vehicle) | - | 34.5 ± 2.1 | - |
| This compound | 40 | 25.8 ± 1.5 | 25%[1][2] |
| This compound | 80 | 17.9 ± 1.2 | 48%[1][2] |
| This compound | 160 | 13.1 ± 1.1 | 62%[1][2] |
| Diclofenac Sodium | 100 | 12.8 ± 1.0 | 63% |
Data presented as mean ± SEM. This compound data sourced from El-Shazly et al., 2017.[1][2]
Hot Plate Test
This method assesses centrally mediated analgesia by measuring the reaction time of mice to a thermal stimulus. An increased latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.
| Treatment Group | Dose (mg/kg, p.o.) | Latency Time (seconds) at 120 min |
| Control (Vehicle) | - | 4.2 ± 0.3 |
| This compound | 40 | 6.8 ± 0.5 |
| This compound | 80 | 8.9 ± 0.6 |
| This compound | 160 | 11.5 ± 0.9 |
| Diclofenac Sodium | 100 | 12.1 ± 1.1 |
Data presented as mean ± SEM. This compound demonstrated a maximal effect at 120 minutes post-administration. Data sourced from El-Shazly et al., 2017.[1]
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below to facilitate experimental replication and further investigation.
Acetic Acid-Induced Writhing Test Protocol
This protocol is designed to assess peripherally acting analgesics.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Diclofenac sodium (positive control)
-
Vehicle (negative control)
-
0.6% (v/v) acetic acid solution
-
Oral gavage needles
-
Syringes
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the mice into control and treatment groups (n=8 per group).
-
Drug Administration: Administer this compound (40, 80, and 160 mg/kg), Diclofenac sodium (100 mg/kg), or vehicle orally (p.o.) to the respective groups.[1][2]
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. Five minutes later, record the total number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Hot Plate Test Protocol
This protocol is used to evaluate centrally acting analgesics.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Diclofenac sodium
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Oral gavage needles
-
Stopwatch
Procedure:
-
Animal Acclimatization and Screening: Acclimatize mice as previously described. Before the experiment, screen the mice by placing them on the hot plate and record their baseline reaction time. Only include mice that show a baseline latency of 5-15 seconds to avoid including animals that are either too sensitive or insensitive to the thermal stimulus.
-
Grouping: Randomly assign the selected mice to control and treatment groups (n=8 per group).
-
Drug Administration: Administer this compound (40, 80, and 160 mg/kg, p.o.), Diclofenac sodium (100 mg/kg, p.o.), or vehicle to the respective groups.[1][2]
-
Latency Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate.
-
Observation: Record the latency to the first sign of a pain response, such as licking a hind paw, flicking a paw, or jumping.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If a mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Data Analysis: Compare the mean latency times of the treated groups with the control group at each time point.
Mechanistic Insights: Signaling Pathways
This compound's analgesic properties are closely linked to its anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pain-mediating molecules.
Figure 1. Proposed mechanism of this compound's analgesic action.
This compound is believed to exert its analgesic effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3] By suppressing NF-κB activation, this compound leads to a dose-dependent reduction in the production of key inflammatory mediators, including Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] These mediators are pivotal in sensitizing nociceptors and amplifying the pain signal. The reduction in their levels ultimately leads to the observed analgesic and anti-inflammatory effects.
Experimental Workflow
The following diagram illustrates the typical workflow for the in vivo validation of this compound's analgesic properties.
Figure 2. Experimental workflow for assessing analgesic properties.
References
- 1. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Impact of Methylation on the Bioactivity of Cupressuflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cupressuflavone, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship of this compound and its methylated derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While direct comparative studies on a series of methylated this compound derivatives are limited, this document synthesizes available data on the parent compound and draws parallels from related methylated flavonoids to elucidate the potential effects of methylation.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of this compound. Due to the limited availability of direct comparative data for its methylated derivatives, a comparative analysis with methylated quercetin (B1663063) derivatives is included to illustrate the potential influence of methylation on bioactivity.
Table 1: Antioxidant Activity of this compound
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 13.25 ± 3.37 µg/mL | [1] |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity of this compound
| Compound | Assay | Dosage | % Inhibition | Source |
| This compound | Carrageenan-induced paw edema | 40 mg/kg | 55% | [2][3] |
| 80 mg/kg | 60% | [2][3] | ||
| 160 mg/kg | 64% | [2][3] | ||
| This compound | PGE2 reduction | 40 mg/kg | 44% | [3] |
| 80 mg/kg | 54% | [3] | ||
| 160 mg/kg | 58% | [3] | ||
| This compound | TNF-α reduction | 40 mg/kg | 26% | [3] |
| 80 mg/kg | 37% | [3] | ||
| 160 mg/kg | 53% | [3] | ||
| This compound | IL-1β reduction | 40 mg/kg | 19% | [3] |
| 80 mg/kg | 33% | [3] | ||
| 160 mg/kg | 41% | [3] | ||
| This compound | IL-6 reduction | 40 mg/kg | 32% | [3] |
| 80 mg/kg | 44% | [3] | ||
| 160 mg/kg | 55% | [3] | ||
| Cupressus torulosa extract (containing this compound) | Egg albumin denaturation | IC50: 160.01 µg/mL | [4][5] |
Note: Higher percentage inhibition indicates greater anti-inflammatory activity.
Table 3: Anticancer Activity of Quercetin and its Methylated/Acetylated Derivatives (Illustrative Comparison)
| Compound | Cell Line | IC50 Value (µM) | Source |
| Quercetin | MCF-7 | 73 | |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 | 37 | |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MCF-7 | >160 | |
| Quercetin | MDA-MB-231 | 85 | |
| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 | 48 | |
| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MDA-MB-231 | >160 |
Note: Lower IC50 values indicate higher anticancer activity. This data is for quercetin and its derivatives and is intended to provide insight into how methylation might affect the anticancer activity of flavonoids like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of the compounds.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[6][7][8][9]
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: Activated macrophages produce nitric oxide, which is a pro-inflammatory mediator. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, in the continued presence of the test compound.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is prepared to quantify the amount of nitrite in the samples.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[10][11][12][13]
-
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway and Potential Inhibition by this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. This compound has been shown to downregulate the expression of p-NF-κB. The following diagram illustrates the canonical NF-κB pathway and the proposed point of intervention by this compound and its derivatives.
Caption: Canonical NF-κB signaling pathway and the potential inhibitory point of this compound.
Experimental Workflow for Evaluating Biological Activities
The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound and its methylated derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 9. 2.3.1. DPPH Radical Scavenging Assay [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. mdpi.com [mdpi.com]
Cupressuflavone Content Across Cupressus Species: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comparative analysis of cupressuflavone content in various Cupressus species, tailored for researchers, scientists, and professionals in drug development. The data presented is compiled from peer-reviewed studies to ensure accuracy and reliability, offering a valuable resource for identifying potent natural sources of this bioactive biflavonoid.
Quantitative Comparison of this compound Content
This compound, a significant biflavonoid found in the Cupressus genus, has garnered attention for its diverse biological activities.[1] The concentration of this compound, however, varies considerably among different species. A key comparative study by Romani et al. provides a quantitative overview of this compound in the leaf tissues of six distinct Cupressus species. The findings from this research are summarized in the table below, offering a clear comparison of this compound levels.
| Cupressus Species | This compound Content (mg/g fresh weight) |
| Cupressus funebris | 2.02 |
| Cupressus sempervirens | 2.55 |
| Cupressus glabra | 2.34 |
| Cupressus arizonica | 2.45 |
| Cupressus goveniana | 2.21 |
| Cupressus lusitanica | 2.38 |
Data sourced from Romani et al.[2]
As the data indicates, Cupressus sempervirens exhibits the highest concentration of this compound among the tested species, making it a prime candidate for further investigation and potential extraction for research and development purposes.
Experimental Protocols for Quantification
The accurate quantification of this compound is crucial for comparative studies. A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been established for this purpose. The following protocol is based on the methodology developed by Ibrahim et al. for the analysis of this compound in Cupressus sempervirens.[1]
Sample Preparation: Methanolic Extraction
-
Drying and Pulverization: Air-dry the fresh leaves of the Cupressus species at room temperature. Once dried, pulverize the leaves into a fine powder using a grinder.
-
Extraction: Macerate the powdered leaf material with methanol (B129727) (e.g., 10 g of powder in 100 mL of methanol) for 24 hours at room temperature.
-
Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Final Preparation: Dissolve a known weight of the dried extract in the mobile phase (or a suitable solvent like methanol) to a specific concentration for HPLC analysis. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a diode-array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mobile phase is typically used. For example, a mixture of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B). The gradient can be programmed as follows: 0-15 min, 30-50% A; 15-25 min, 50-70% A; 25-30 min, 70-30% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area with the calibration curve.
The following diagram illustrates the general workflow for the extraction and quantification of this compound.
Signaling Pathway Modulation by this compound
Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic potential of this compound. One significant finding is its role in mitigating diabetic nephropathy through the modulation of the Nrf-2/NF-κB signaling axis.[1] In this pathway, this compound demonstrates protective effects by reducing oxidative stress and inflammation.
Under hyperglycemic conditions, there is an increase in the production of reactive oxygen species (ROS), which leads to the activation of the pro-inflammatory transcription factor NF-κB. This activation results in the transcription of inflammatory cytokines, causing cellular damage. This compound intervenes by upregulating the Nrf-2 pathway. Nrf-2 is a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf-2, this compound enhances the cellular antioxidant defense system, which in turn counteracts the deleterious effects of ROS. This action leads to the downregulation of NF-κB activation and a subsequent reduction in the inflammatory response.
The diagram below visualizes the inhibitory effect of this compound on the pro-inflammatory NF-κB signaling pathway through the activation of the Nrf-2 antioxidant response.
References
- 1. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Phytochemical Content of Cupressus macrocarpa Leaves: In Vitro and In Vivo Antibacterial Effect against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Cupressuflavone on Pro-Inflammatory Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Cupressuflavone, a biflavonoid with significant therapeutic potential. The data presented herein summarizes its efficacy in modulating key pro-inflammatory mediators and pathways, benchmarked against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium. This document also includes detailed experimental protocols for the cited studies and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Efficacy of this compound in an In Vivo Model of Inflammation
The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in mice. The data demonstrates a dose-dependent reduction in both paw swelling and the plasma levels of key pro-inflammatory mediators.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice [1][2][3]
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) |
| This compound | 40 | 55 |
| This compound | 80 | 60 |
| This compound | 160 | 64 |
| Diclofenac Sodium | 100 | Similar to 160 mg/kg this compound |
Table 2: Effect of this compound on Plasma Pro-Inflammatory Mediators [1][2][3]
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | PGE₂ Inhibition (%) |
| This compound | 40 | 26 | 19 | 32 | 44 |
| This compound | 80 | 37 | 33 | 44 | 54 |
| This compound | 160 | 53 | 41 | 55 | 58 |
| Diclofenac Sodium | 100 | Similar to 160 mg/kg this compound | Similar to 160 mg/kg this compound | Similar to 160 mg/kg this compound | Similar to 160 mg/kg this compound |
Comparison with Other Flavonoids
While direct comparative studies of this compound against other flavonoids in the same experimental setup are limited, existing research on related compounds provides valuable context for its anti-inflammatory potential.
-
Amentoflavone (B1664850) , another biflavonoid, has demonstrated potent anti-inflammatory activities. It has been shown to inhibit cyclooxygenase (COX) and group II phospholipase A2 activity.[4][5][6][7][8] In a carrageenan-induced paw edema model, amentoflavone exhibited an ED50 of 42 mg/kg, comparable to prednisolone (B192156) (35 mg/kg) and indomethacin (B1671933) (10 mg/kg).[8] Furthermore, amentoflavone has been reported to inhibit 15-lipoxygenase (15-LOX) with an IC50 value of 0.04 µM.[4]
-
Quercetin , a widely studied flavonol, has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in vitro. It also downregulates COX-2 and iNOS expression.[6]
-
Luteolin , a flavone, exhibits anti-inflammatory effects by suppressing the NF-κB pathway and inhibiting the production of pro-inflammatory mediators.
The available data suggests that biflavonoids like this compound and Amentoflavone possess strong anti-inflammatory properties, comparable to or exceeding those of some well-known flavonoids and standard anti-inflammatory drugs. However, further head-to-head studies are warranted for a definitive comparative analysis.
Experimental Protocols
Carrageenan-Induced Paw Edema
This in vivo model is a standard method for screening acute anti-inflammatory activity.
-
Animals: Male Swiss albino mice or Wistar rats are used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (this compound at various doses).
-
Administration: Test compounds or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Collection of Blood Samples: At the end of the experiment, blood is collected for the measurement of plasma pro-inflammatory mediators.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Preparation: Plasma samples are prepared from the collected blood.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Incubation with Samples: Plasma samples and standards are added to the wells and incubated.
-
Addition of Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Addition of Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Addition of Substrate: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of cytokine present.
-
Stopping the Reaction: The reaction is stopped with a stop solution.
-
Measurement: The absorbance is read at a specific wavelength using a microplate reader.
-
Calculation: The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot for NF-κB Pathway Analysis
-
Cell Culture and Treatment: Cells (e.g., macrophages) are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Protein Extraction: Nuclear and cytoplasmic protein extracts are prepared from the cells.
-
Protein Quantification: The protein concentration of the extracts is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα).
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Mandatory Visualization
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for in vivo anti-inflammatory studies.
References
- 1. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 5. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders [frontiersin.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Amentoflavone, a plant biflavone: A new potential anti-inflammatory agent | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Cupressuflavone and Other Biflavonoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on natural products as a source of novel therapeutic agents. Among these, biflavonoids have emerged as a promising class of compounds with potent anticancer properties. This guide provides a detailed, head-to-head comparison of cupressuflavone and other prominent biflavonoids—amentoflavone, hinokiflavone (B190357), and ginkgetin (B1671510)—in the context of cancer therapy. The information presented herein is supported by experimental data to aid researchers in their quest for more effective and less toxic cancer treatments.
Comparative Anticancer Efficacy
The cytotoxic effects of this compound and other biflavonoids have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and its counterparts, providing a quantitative comparison of their anticancer activity.
| Biflavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 65 | [1] |
| PC3 (Prostate Cancer) | 19.9 | [1] | |
| MCF-7 (Breast Cancer) | 11.54 ± 3.4 | [2] | |
| Amentoflavone | KYSE-150 (Esophageal Squamous Carcinoma) | Dose-dependent inhibition | [3] |
| Eca-109 (Esophageal Squamous Carcinoma) | Dose-dependent inhibition | [3] | |
| SKBR3 (Breast Cancer) | - | [2] | |
| MCF-7 (Breast Cancer) | 25 | [4] | |
| MDA-MB-231 (Breast Cancer) | 12.7 | [4] | |
| HeLa (Cervical Cancer) | 1.42 ± 1.1 | [2] | |
| Hinokiflavone | HeLa (Cervical Cancer) | 19.0 µg/mL | [5] |
| U251 (Glioma) | 29.8 µg/mL | [5] | |
| MCF-7 (Breast Cancer) | 39.3 µg/mL | [5] | |
| MDA-MB-231 (Breast Cancer) | - | [6] | |
| Ginkgetin | HepG2 (Hepatocellular Carcinoma) | Dose-dependent reduction | [7][8] |
| A549 (Lung Cancer) | <5 | [9] | |
| Ovarian Cancer Cells | <5 | [9] | |
| Colon Cancer Cells | <5 | [9] |
Mechanistic Insights: Signaling Pathways in Focus
Biflavonoids exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Understanding these mechanisms is vital for the development of targeted therapies.
This compound has demonstrated selective cytotoxicity towards cancer cells, with studies indicating its potential to induce apoptosis.[1] While its precise molecular targets are still under investigation, its structural similarity to other biflavonoids suggests it may also interfere with key cancer-related signaling pathways.
Amentoflavone has been shown to induce apoptosis and inhibit cancer cell proliferation, invasion, and adhesion.[3] Its anticancer activities are mediated through the modulation of several signaling pathways, including ERK, NF-κB, and PI3K/Akt.[2][10] Amentoflavone can also suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in metastasis.[5]
Hinokiflavone interferes with the ERK1-2/p38/NF-κB signaling pathway and regulates the expression of MMP-2 and MMP-9.[5][11] A unique mechanism of hinokiflavone is its ability to act as a potent modulator of pre-mRNA splicing by inhibiting the SUMO-specific protease SENP1.[5][11]
Ginkgetin exhibits its anticancer effects by inducing cell cycle arrest and programmed cell death.[4][9] It modulates critical signaling pathways such as JAK/STAT, Wnt/β-catenin, and MAPKs.[4][9]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments used to evaluate the anticancer properties of biflavonoids.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the biflavonoid (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of proteins involved in apoptosis.
-
Cell Lysis: Treat cancer cells with the biflavonoid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This guide provides a comparative overview of this compound and other key biflavonoids in the context of cancer therapy. While amentoflavone, hinokiflavone, and ginkgetin are more extensively studied, this compound demonstrates significant cytotoxic potential that warrants further investigation into its molecular mechanisms of action. The provided data and protocols aim to facilitate future research in this promising area of natural product-based cancer drug discovery. A deeper understanding of the structure-activity relationships and signaling pathways modulated by these biflavonoids will be instrumental in developing novel and effective anticancer strategies.
References
- 1. researchhub.com [researchhub.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hinokiflavone, a cytotoxic principle from Rhus succedanea and the cytotoxicity of the related biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
Reproducibility of Cupressuflavone extraction methods across different laboratories
The choice of extraction method can significantly impact the yield and purity of the final extract. Factors such as the solvent, temperature, extraction time, and mechanical forces applied all play a crucial role. This guide will delve into the specifics of maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) as they apply to the isolation of cupressuflavone.
Comparison of Extraction Methodologies
The selection of an appropriate extraction technique is a critical step in the isolation of this compound. The optimal method will depend on factors such as the desired yield, purity, processing time, and the scale of the extraction. Below is a summary of common extraction methods with their general advantages and disadvantages.
| Extraction Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower yields compared to other methods, requires large solvent volumes. | Suitable for small-scale extractions where simplicity is prioritized. |
| Soxhlet Extraction | Continuous extraction with a fresh hot solvent. | More efficient than maceration, requires less solvent in the long run. | Can lead to thermal degradation of heat-sensitive compounds like some flavonoids. | Caution is advised due to the potential for thermal degradation of this compound. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster extraction times, increased yields, reduced solvent consumption, suitable for thermolabile compounds. | Requires specialized equipment, potential for localized heating. | A promising method for efficient and rapid extraction of this compound with potentially higher yields. |
Quantitative Analysis of this compound Content
While a direct comparison of extraction methods for this compound from a single source in an inter-laboratory study is not available, published research provides valuable data on the quantities of this compound extracted using specific methods. These values can serve as a benchmark for researchers developing their own protocols.
One study utilized a hydroalcoholic extraction method to determine the this compound content in various Cupressus species by quantitative nuclear magnetic resonance (qNMR) and high-performance thin-layer chromatography (HPTLC). The results for the quantification of this chemical marker were similar by the two applied analytical methods[1].
Another study focused on the analysis of this compound and amentoflavone (B1664850) from Cupressus sempervirens L. using a validated HPLC-DAD method after methanolic extraction. The plants were collected from two different geographical sources in Egypt[2].
| Plant Material | Extraction Method | Analytical Method | This compound Content (% w/w or mg/g) | Reference |
| Cupressus sempervirens var. horizontalis (leaves) | Hydroalcoholic Extraction | qNMR / HPTLC | 0.958 g % | [1] |
| Cupressus sempervirens from North Coast, Egypt (leaves) | Methanolic Extraction | HPLC-DAD | 0.67 mg/g | [2] |
| Cupressus sempervirens from Future University, Egypt (leaves) | Methanolic Extraction | HPLC-DAD | 0.35 mg/g | [2] |
Detailed Experimental Protocols
Reproducibility is contingent on detailed and standardized protocols. The following sections provide methodologies for a validated methanolic extraction followed by HPLC-DAD analysis, and a general workflow for ultrasound-assisted extraction.
Methanolic Extraction for HPLC-DAD Analysis
This protocol is based on a validated method for the quantification of this compound in Cupressus sempervirens leaves.[2]
1. Sample Preparation:
-
Air-dry the leaves of Cupressus sempervirens.
-
Grind the dried leaves into a fine, homogeneous powder.
2. Extraction:
-
Weigh 1 gram of the powdered plant material.
-
Exhaustively extract the powder with 15 mL of HPLC-grade methanol (B129727) three times.
-
Combine the methanolic extracts.
-
Evaporate the combined extract to dryness under vacuum.
-
Weigh the dried extract to determine the total extract yield.
-
Store the dried extract in amber glass vials at 4°C until analysis.
3. Sample Solution Preparation for HPLC:
-
Prepare a stock solution of the dried extract in a 1:1 (v/v) mixture of acetonitrile (B52724) and DMSO. The concentration will depend on the expected this compound content.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. HPLC-DAD Analysis:
-
Column: C18 column (e.g., 150 mm × 4.6 mm I.D., 5 µm).
-
Mobile Phase: Isocratic mixture of water:acetonitrile:formic acid (60:40:0.1, v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector (DAD) at 330 nm.
-
Injection Volume: 5 µL.
-
Quantification: Based on the peak area of the this compound standard.
General Workflow for Ultrasound-Assisted Extraction (UAE)
This workflow provides a general guideline for developing a UAE protocol for this compound. Optimization of parameters such as solvent composition, temperature, and sonication time is recommended for each specific plant material.
1. Sample Preparation:
-
Dry and grind the plant material to a fine powder.
2. Extraction:
-
Place a known amount of the powdered plant material in an extraction vessel.
-
Add the extraction solvent (e.g., methanol, ethanol, or a mixture with water).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency and power for a defined period.
-
Monitor and control the temperature of the extraction mixture.
3. Post-Extraction:
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
Evaporate the solvent to obtain the crude extract.
-
Further purification can be performed using techniques like column chromatography.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for methanolic extraction followed by HPLC-DAD analysis and a general ultrasound-assisted extraction.
Caption: Workflow for Methanolic Extraction and HPLC-DAD Analysis.
Caption: General Workflow for Ultrasound-Assisted Extraction.
References
Unraveling the Molecular Targets of Cupressuflavone: A Proteomics-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cupressuflavone, a biflavonoid found in several species of the Cupressaceae family, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3] While its therapeutic potential is evident, the precise molecular targets through which this compound exerts its effects remain largely uncharacterized. This guide provides a comparative overview of proteomics-based strategies that can be employed to elucidate the molecular targets of this compound. It further contextualizes these potential targets within its known signaling pathway interactions and presents hypothetical quantitative data based on studies of similar flavonoids.
The Challenge: Identifying the Direct Binding Partners of this compound
Despite numerous studies demonstrating the biological effects of this compound, a comprehensive proteomic analysis to identify its direct molecular targets is not yet publicly available. Understanding these targets is a critical step in the drug development pipeline, enabling mechanism-of-action studies, optimization of lead compounds, and identification of potential off-target effects. Chemical proteomics stands as a powerful suite of techniques to address this knowledge gap.[4][5]
Comparative Analysis of Proteomic Strategies for Target Identification
Several proteomic methodologies can be leveraged to identify the molecular targets of natural products like this compound. The choice of strategy depends on factors such as the compound's structure, its binding affinity, and the desired experimental output. Below is a comparison of common approaches:
| Proteomic Strategy | Principle | Advantages | Disadvantages |
| Affinity-Based Protein Profiling (AfBP) | This compound is immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.[4] | - Does not require chemical modification of the target proteins. - Can identify both high and low-affinity interactions.[4] | - Immobilization might sterically hinder protein binding. - Prone to non-specific binding, requiring careful optimization and control experiments. |
| Activity-Based Protein Profiling (ABPP) | A reactive probe based on the this compound structure is designed to covalently bind to the active site of target enzymes.[4][6] | - Provides information about the functional state of the target protein. - High specificity for enzyme classes.[4] | - Requires chemical synthesis of a suitable probe, which may alter the compound's activity. - Limited to targets with a reactive catalytic residue. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding. Proteins that bind to this compound will exhibit an altered melting temperature.[4] | - Label-free approach; does not require modification of the natural product. - Can be performed in intact cells, providing a more physiological context. | - May not detect targets that do not undergo a significant stability shift upon binding. - Can be technically challenging and data analysis is complex. |
| Quantitative Proteomics (e.g., SILAC, iTRAQ, TMT) | Compares the abundance of proteins in a cellular context with and without this compound treatment to identify downstream effects and infer potential targets.[7][8] | - Provides a global view of the cellular response to the compound. - Can identify proteins and pathways modulated by this compound, even without direct binding.[9] | - Does not directly identify the primary binding targets. - Changes in protein expression can be indirect or downstream effects. |
Experimental Workflow: A Generalized Approach for Target Identification
The following diagram illustrates a generalized workflow for identifying the molecular targets of a natural product like this compound using an affinity-based proteomics approach.
References
- 1. Protective role of this compound from Cupressus macrocarpa against carbon tetrachloride-induced hepato- and nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound against doxorubicin-induced hepatic damage in rats - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein expression profiling identifies molecular targets of quercetin as a major dietary flavonoid in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid Analysis Service - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Cupressuflavone
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of laboratory practices. While Cupressuflavone, a natural biflavonoid, holds promise in various research applications, its proper disposal is a critical aspect of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative and cautious approach is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general chemical waste management principles.
Core Principle: Treat as Hazardous Waste
Given the lack of specific disposal information for this compound, it must be managed as a potentially hazardous substance.[1] This approach ensures the highest level of safety for laboratory personnel and the environment. Under no circumstances should this compound or its residues be discarded in regular trash or poured down the drain.[1][2][3]
Procedural Steps for Safe Disposal
The proper disposal of this compound is a systematic process that emphasizes containment, clear identification, and authorized removal.
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4] This includes:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated laboratory supplies, for instance, weigh boats, filter paper, and pipette tips. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice for collecting solid waste.[1]
-
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container.[1] It is crucial not to mix this compound solutions with other chemical waste streams unless their compatibility has been definitively verified to prevent potentially hazardous reactions.[5][6]
2. Container Labeling:
Proper labeling of waste containers is a critical step for safety and compliance. The label must be clearly legible and include the following information:[2]
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
The quantity or concentration of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory name, room number).
-
The name and contact information of the principal investigator or responsible person.[2]
3. Storage of Waste:
Proper storage of hazardous waste is essential to prevent accidents and ensure a safe laboratory environment.
-
Waste containers must be kept securely closed except when adding waste.[4][5]
-
Store waste in a designated, well-ventilated area away from sources of ignition and incompatible materials.[6]
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks or spills.[4] The secondary container should be capable of holding at least 110% of the volume of the primary container.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][2]
-
Provide the EHS office with a detailed inventory of the waste you are disposing of.[2]
-
Follow all institutional, local, state, and federal regulations for the final disposal of chemical waste.[2]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary measure due to lack of specific disposal data. |
| Solid Waste Container | Labeled, leak-proof, high-density polyethylene (HDPE) | Prevents contamination and ensures safe handling.[1] |
| Liquid Waste Container | Labeled, sealed, leak-proof, chemically compatible | Prevents spills, leaks, and reactions with incompatible substances.[1][4] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) | Ensures compliant and safe disposal according to regulations.[2] |
| Prohibited Actions | Do not dispose in regular trash or down the drain. | Prevents environmental contamination and potential damage to plumbing.[2][3] |
Experimental Protocol: Neutralization (Not Recommended for this compound)
While some chemical wastes, such as simple acids and bases, can be neutralized in the lab before disposal, this is not recommended for this compound without a thorough understanding of its reactivity.[7] Attempting to neutralize a compound without specific knowledge of its reaction products can be dangerous. Therefore, the primary and recommended disposal method is through your institution's hazardous waste program.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, ensuring a clear and safe process from generation to collection.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Cupressuflavone
Essential Safety and Handling Guide for Cupressuflavone
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general laboratory best practices for flavonoid compounds. A specific Safety Data Sheet (SDS) for this compound with quantitative exposure limits and detailed toxicological data was not available. Therefore, it is crucial to handle this compound with care, assuming it may have unknown hazards. Always consult your institution's safety officer and follow all local regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid powder form, a comprehensive PPE strategy is essential to minimize exposure.[1][2] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[3] Always inspect gloves for any tears or punctures before use. For tasks with a higher risk of spillage, consider double-gloving.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin and clothing.[4] Long-sleeved garments are recommended to cover the forearms.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[4]
Table 1: Personal Protective Equipment for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves (single or double) | Lab coat | Chemical fume hood or N95 respirator |
| Handling solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required if not aerosolizing |
| Cleaning spills | Chemical safety goggles | Heavy-duty nitrile gloves | Chemical-resistant apron over lab coat | N95 respirator or higher |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment.
2.1. Storage
-
Solid Form: Upon receipt, store solid this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended to maintain stability.
-
Solutions: Stock solutions should be stored in clearly labeled, sealed containers at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
2.2. Experimental Procedures
-
Preparation:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment, including PPE, weighing paper, spatulas, and solvent-dispensing tools.
-
Confirm that a chemical spill kit is readily accessible.
-
-
Weighing:
-
Always weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Use appropriate tools, such as a chemical-resistant spatula, to handle the powder.
-
-
Dissolving:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate pipettes or other dispensing devices.
-
Avoid generating aerosols.
-
Keep all containers with this compound clearly labeled with the chemical name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Dispose of unused or expired solid this compound as chemical waste in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated hazardous waste container.[5]
-
-
Liquid Waste:
-
Empty Containers:
-
Triple-rinse empty containers that held this compound with a suitable solvent.
-
The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to follow your institution's specific procedures.[5]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills:
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ensure the spill area is well-ventilated.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Visualized Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. realsafety.org [realsafety.org]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
